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  • Product: 4-Formylphenyl cyclopropanecarboxylate
  • CAS: 588695-35-6

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Structural Dynamics and Synthetic Utility of 4-Formylphenyl Cyclopropanecarboxylate

Molecular Architecture & Physicochemical Profile[1][2] 4-Formylphenyl cyclopropanecarboxylate represents a high-value bifunctional building block in medicinal chemistry. Its utility stems from the orthogonal reactivity o...

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Architecture & Physicochemical Profile[1][2]

4-Formylphenyl cyclopropanecarboxylate represents a high-value bifunctional building block in medicinal chemistry. Its utility stems from the orthogonal reactivity of its two primary functional handles: a para-substituted benzaldehyde and a cyclopropyl ester .

Structural Analysis

The molecule combines a strained aliphatic ring with an aromatic aldehyde, linked via an ester bond. This architecture offers a unique "scaffold-linker" capability.

  • Cyclopropane Moiety: The cyclopropyl group introduces significant ring strain (~27.5 kcal/mol) and high

    
    -character in the C-C bonds (
    
    
    
    -like hybridization). In drug design, this motif is a bioisostere for isopropyl or double bonds, often improving metabolic stability by blocking cytochrome P450 oxidation sites.
  • Ester Linkage: The phenylester bond is electronically tuned. The electron-withdrawing nature of the para-formyl group (

    
    ) decreases the electron density on the phenolic oxygen, making the ester bond slightly more susceptible to nucleophilic attack (hydrolysis) compared to unsubstituted phenyl esters.
    
  • Aldehyde Handle: The aldehyde at the para position serves as a versatile electrophile for divergent synthesis (e.g., reductive amination, Wittig olefination), allowing the attachment of complex amines or carbon chains while retaining the cyclopropyl "cap."

Key Physicochemical Properties (Calculated)
PropertyValue (Approx.)Implication
Formula

Low MW fragment (<200 Da)
Molecular Weight 190.20 g/mol Ideal for Fragment-Based Drug Discovery (FBDD)
cLogP ~2.1Good lipophilicity for membrane permeability
TPSA 43.37

High polar surface area relative to size
Rotatable Bonds 3Low entropic penalty upon binding

Synthetic Pathways & Process Optimization

While various esterification methods exist (e.g., Steglich, Fischer), the Acid Chloride Method is the industrial standard for this substrate due to the lower nucleophilicity of 4-hydroxybenzaldehyde.

Protocol: Acylation via Acid Chloride

Objective: Synthesize 4-formylphenyl cyclopropanecarboxylate on a 10 mmol scale.

Reagents:

  • 4-Hydroxybenzaldehyde (1.22 g, 10.0 mmol)

  • Cyclopropanecarbonyl chloride (1.15 g, 11.0 mmol, 1.1 equiv)

  • Triethylamine (Et

    
    N) (1.52 g, 15.0 mmol, 1.5 equiv)
    
  • Dichloromethane (DCM) (anhydrous, 50 mL)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (12 mg, 1 mol%)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Solubilization: Charge the RBF with 4-Hydroxybenzaldehyde, DMAP, and anhydrous DCM. Stir until fully dissolved.

  • Base Addition: Add Et

    
    N via syringe. The solution may darken slightly due to phenoxide formation.
    
  • Cooling: Submerge the flask in an ice/water bath (0 °C) for 15 minutes.

  • Acylation: Dropwise add Cyclopropanecarbonyl chloride over 10 minutes. Critical: Control addition rate to maintain temp < 5 °C. The reaction is exothermic.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 3–4 hours.

    • Validation: Monitor by TLC (Hexane/EtOAc 3:1). The starting phenol (

      
      ) should disappear, replaced by the less polar ester (
      
      
      
      ).
  • Workup:

    • Quench with 1M HCl (30 mL) to neutralize excess amine and solubilize triethylammonium salts.

    • Separate the organic layer.[1]

    • Wash organic layer with Sat. NaHCO

      
       (30 mL) to remove unreacted acid/phenol.
      
    • Wash with Brine (30 mL), dry over MgSO

      
      , and concentrate in vacuo.
      
  • Purification: If necessary, purify via flash column chromatography (SiO

    
    , 0-20% EtOAc in Hexanes).
    

Reactivity Manifold & Divergent Synthesis

The value of this molecule lies in its ability to serve as a lynchpin. The diagram below illustrates the orthogonal reactivity pathways: preserving the cyclopropane ring while modifying the aldehyde, or cleaving the ester to release the payload.

ReactivityManifold cluster_legend Reaction Type Core 4-Formylphenyl cyclopropanecarboxylate Schiff Imine/Amine (Reductive Amination) Core->Schiff R-NH2, NaBH(OAc)3 (Aldehyde Selective) Styrene Styrene Derivative (Wittig Reaction) Core->Styrene Ph3P=CH-R (Aldehyde Selective) Acid Benzoic Acid Deriv. (Pinnick Oxidation) Core->Acid NaClO2, NaH2PO4 (Oxidation) Phenol 4-Hydroxybenzaldehyde (Hydrolysis) Core->Phenol LiOH or Esterase (Deprotection) C-C/C-N Bond Formation C-C/C-N Bond Formation Cleavage/Degradation Cleavage/Degradation

Figure 1: Divergent synthetic pathways. Green paths indicate scaffold elaboration; red paths indicate linker cleavage.

Strategic Applications in Medicinal Chemistry

The "Escape from Flatland"

Modern drug discovery emphasizes increasing the fraction of


 hybridized carbons (

) to improve solubility and selectivity. The cyclopropane ring in this molecule adds 3D character and rigidity without the molecular weight penalty of a cyclohexane or piperidine ring.
Metabolic Blocking

The cyclopropyl group is frequently employed to block metabolic "soft spots."

  • Mechanism: In many alkyl chains, the terminal positions are susceptible to rapid oxidation by CYP450 enzymes. Replacing an isopropyl or ethyl group with a cyclopropyl group often retards this oxidation due to the higher bond dissociation energy of the cyclopropyl C-H bonds compared to acyclic alkyl C-H bonds.

Prodrug Design

The ester linkage is a classic prodrug motif.

  • Scenario: If 4-hydroxybenzaldehyde (or a derivative thereof) is the active pharmacophore, the cyclopropanecarboxylic acid moiety serves as a lipophilic "cap" to enhance cell permeability. Once inside the cell, ubiquitous esterases hydrolyze the ester, releasing the active phenol and the relatively non-toxic cyclopropanecarboxylic acid (an intermediate in mammalian metabolism of certain amino acids).

Analytical Characterization (Expected Data)

To validate the synthesis described in Section 2, the following spectral data should be obtained:

TechniqueFeatureExpected Signal (

/

)
Assignment

H NMR
Aldehyde10.0 ppm (s, 1H)-CH O proton
Aromatic7.9 (d) & 7.3 (d) ppmAA'BB' system (Para-subst.)
Cyclopropyl1.8 - 1.0 ppm (m, 5H)Ring protons (Multiplets)
IR Carbonyl (Aldehyde)~1700 cm

C=O stretch
Carbonyl (Ester)~1750 cm

C=O stretch (Higher freq. due to Ph)
MS Molecular Ion191.07 [M+H]

ESI Positive Mode

References

  • Wiberg, K. B. (1986). The Structure and Properties of Cyclopropane and Its Derivatives. Angewandte Chemie International Edition. Link

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[2] Journal of Medicinal Chemistry. Link[2]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. Link

  • Ebner, C., et al. (2011). Synthesis of Cyclopropanes. Chemical Reviews. Link

  • PubChem Database. Cyclopropanecarboxylic acid (Compound Summary). National Library of Medicine. Link

Sources

Exploratory

Molecular weight and formula of 4-Formylphenyl cyclopropanecarboxylate

An In-depth Technical Guide to 4-Formylphenyl cyclopropanecarboxylate This guide provides a comprehensive overview of 4-Formylphenyl cyclopropanecarboxylate, tailored for researchers, scientists, and professionals in dru...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Formylphenyl cyclopropanecarboxylate

This guide provides a comprehensive overview of 4-Formylphenyl cyclopropanecarboxylate, tailored for researchers, scientists, and professionals in drug development. It covers the fundamental physicochemical properties, synthesis, characterization, potential applications, and safety considerations for this compound.

Physicochemical Properties

4-Formylphenyl cyclopropanecarboxylate is an organic compound characterized by a central phenyl ring substituted with a formyl group and a cyclopropanecarboxylate ester. The presence of the strained cyclopropane ring, a reactive aldehyde, and an ester linkage makes it a valuable intermediate in organic synthesis.

PropertyValueSource
Chemical Formula C₁₁H₁₀O₃[1][2]
Molecular Weight 190.1953 g/mol [2]
CAS Number 588695-35-6[1][2]
Appearance White to off-white solid (predicted)
Solubility Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.

digraph "4_Formylphenyl_cyclopropanecarboxylate_Structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext];
edge [color="#202124"];

// Atom nodes C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1,0!"]; C3 [label="C", pos="0.5,0.866!"]; C4 [label="C", pos="1.5, -0.866!"]; O1 [label="O", pos="2.5, -0.5!"]; O2 [label="O", pos="1.2, -1.866!"]; C5 [label="C", pos="3.5, -1.2!"]; C6 [label="C", pos="4.5, -0.5!"]; C7 [label="C", pos="5.5, -1.2!"]; C8 [label="C", pos="5.5, -2.5!"]; C9 [label="C", pos="4.5, -3.2!"]; C10 [label="C", pos="3.5, -2.5!"]; C11 [label="C", pos="6.5, -3.2!"]; O3 [label="O", pos="7.5, -2.8!"];

// Hydrogen nodes (implicit for simplicity, but can be added)

// Bonds C1 -- C2; C2 -- C3; C3 -- C1; C2 -- C4; C4 -- O1; C4 -- O2 [style=double]; O1 -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C5; C8 -- C11; C11 -- O3 [style=double];

// Labels for functional groups label_ester [label="Ester", pos="2,-1.5!", fontsize=10, fontcolor="#5F6368"]; label_phenyl [label="Phenyl", pos="4.5,-1.8!", fontsize=10, fontcolor="#5F6368"]; label_cyclopropyl [label="Cyclopropyl", pos="0.5,0.2!", fontsize=10, fontcolor="#5F6368"]; label_formyl [label="Formyl", pos="7,-3.5!", fontsize=10, fontcolor="#5F6368"]; }

Caption: Chemical structure of 4-Formylphenyl cyclopropanecarboxylate.

Synthesis and Purification

Proposed Synthetic Protocol
  • Reaction Setup: To a solution of 4-hydroxybenzaldehyde (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a base such as triethylamine (1.2 eq) or pyridine (1.2 eq). Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Acid Chloride: Slowly add cyclopropanecarbonyl chloride (1.1 eq) to the cooled solution dropwise. The base is crucial to neutralize the hydrochloric acid byproduct generated during the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 4-Formylphenyl cyclopropanecarboxylate.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 4-hydroxybenzaldehyde 4-hydroxybenzaldehyde Reaction Esterification at 0°C to RT 4-hydroxybenzaldehyde->Reaction cyclopropanecarbonyl chloride cyclopropanecarbonyl chloride cyclopropanecarbonyl chloride->Reaction Triethylamine Triethylamine Triethylamine->Reaction Dichloromethane Dichloromethane Dichloromethane->Reaction Workup Aqueous Workup Reaction->Workup Quench & Extract Purification Column Chromatography Workup->Purification Crude Product Final_Product 4-Formylphenyl cyclopropanecarboxylate Purification->Final_Product Pure Product

Caption: Proposed workflow for the synthesis of 4-Formylphenyl cyclopropanecarboxylate.

Analytical Characterization

A combination of spectroscopic techniques is essential for the structural elucidation and purity assessment of 4-Formylphenyl cyclopropanecarboxylate.

TechniquePredicted Data
¹H NMR * Aromatic protons: Signals in the range of 7.2-8.0 ppm. Protons ortho to the formyl group will be the most downfield.[3] * Formyl proton: A singlet around 9.9-10.1 ppm.[3] * Cyclopropyl protons: Complex multiplets in the upfield region of 0.8-1.8 ppm.[3]
¹³C NMR * Carbonyl carbons: Ester carbonyl around 170-175 ppm; aldehyde carbonyl around 190-195 ppm. * Aromatic carbons: Signals between 120-155 ppm. * Cyclopropyl carbons: Signals in the upfield region of 5-20 ppm.
Mass Spec. * Molecular Ion (M+): Expected at m/z = 190.06. * Key Fragments: Loss of the cyclopropylcarbonyl group (m/z = 121) or the formyl group (m/z = 161).
IR Spec. * C=O stretch (ester): Strong absorption around 1730-1750 cm⁻¹.[4] * C=O stretch (aldehyde): Strong absorption around 1700-1715 cm⁻¹.[4] * C-H stretch (aromatic): Absorptions above 3000 cm⁻¹. * C-H stretch (aliphatic): Absorptions below 3000 cm⁻¹.

Potential Applications and Research Directions

The unique structural features of 4-Formylphenyl cyclopropanecarboxylate make it an attractive molecule for various applications in research and development.

  • Medicinal Chemistry: The cyclopropane moiety is a key structural motif in many biologically active compounds, often conferring increased potency and improved metabolic stability.[5] The aldehyde group serves as a versatile handle for further chemical modifications, such as reductive amination to introduce amine functionalities or Wittig reactions to form alkenes, enabling the synthesis of diverse compound libraries for drug discovery.

  • Materials Science: The aromatic core and reactive aldehyde group suggest potential use in the synthesis of novel polymers, liquid crystals, or organic electronic materials.

  • Agrochemicals: Cyclopropane-containing compounds have been investigated for their pesticidal properties.[6] This molecule could serve as a precursor for new agrochemicals.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[7][8] Avoid contact with skin and eyes.[7]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

References

  • Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]

  • The Royal Society of Chemistry. 1H NMR (500 MHz, CDCl3) δ. [Link]

  • Airgas. SAFETY DATA SHEET. [Link]

  • PubChem. 4-Formylphenyl 4-methoxybenzoate | C15H12O4 | CID 798155. [Link]

  • The Royal Society of Chemistry. Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. [Link]

  • Bioactive Compounds in Health and Disease. New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. [Link]

  • PubChemLite. 4-formylphenyl acetate (C9H8O3). [Link]

  • PubChem. Cyclopropanecarboxylate | C4H5O2- | CID 6992810. [Link]

  • PMC. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • YouTube. Synthesis of Cyclopropanecarboxylic Acid. [Link]

  • PubMed. Carboxylesterase catalyzed 18O-labeling of carboxylic acid and its potential application in LC-MS/MS based quantification of drug metabolites. [Link]

  • PMC. Comprehensive Mass Spectrometry Workflows to Systematically Elucidate Transformation Processes of Organic Micropollutants: A Case Study on the Photodegradation of Four Pharmaceuticals. [Link]

  • Organic Syntheses. Cyclopropane-1,1-dicarboxylic acid. [Link]

  • Molbase. 4-(4-formylphenyl)benzaldehyde. [Link]

  • Organic Chemistry Portal. Synthesis of cyclopropanes. [Link]

  • Technical Disclosure Commons. Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. [Link]

  • Google Patents. US4358459A - Cyclopropane carboxylic acid and process for their production and use.
  • PMC. UHPLC Q-Orbitrap Mass Spectrometry-Based Molecular Networking for Identification of Chemical Constituents in the Multi-Herb Formula Runyan Mixture. [Link]

  • MDPI. The Comprehensive Profiling of the Chemical Components in the Raw and Processed Roots of Scrophularia ningpoensis by Combining UPLC-Q-TOF-MS Coupled with MS/MS-Based Molecular Networking. [Link]

  • ResearchGate. Synthesis, infrared spectral studies and theoretical calculations of 4-phenyl-4,5-dihydrobenzo[ f][1]oxazepin-3(2 H)-one (thione). [Link]

  • ResearchGate. (PDF) IR spectroscopic studies on the transmission of substituent effects to carbonyl and thiocarbonyl stretching frequencies in 4-substituted phenyl-4,5-dihydrobenzo [ f][1] oxazepin-3 (2H)-ones (thiones). [Link]

  • NIST WebBook. Cyclopropanecarboxamide. [Link]

  • PMC. Solid-State Isomerization and Infrared Band Strengths of Two Conformational Isomers of Cyclopropanecarboxaldehyde, A Candidate Interstellar Molecule. [Link]

  • NIST WebBook. Cyclohexanecarboxaldehyde, 4-(hydroxymethyl)-. [Link]

Sources

Foundational

The Strategic Application of 4-Formylphenyl Cyclopropanecarboxylate in Modern Medicinal Chemistry: A Technical Guide

Abstract In the landscape of contemporary drug discovery, the pursuit of novel molecular scaffolds that offer a blend of synthetic versatility and desirable pharmacokinetic properties is relentless. This technical guide...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of contemporary drug discovery, the pursuit of novel molecular scaffolds that offer a blend of synthetic versatility and desirable pharmacokinetic properties is relentless. This technical guide delves into the strategic applications of 4-Formylphenyl cyclopropanecarboxylate, a seemingly simple yet powerful building block in medicinal chemistry. While not extensively documented as a singular entity in current literature, its constituent parts—the cyclopropane ring and the 4-formylphenyl moiety—are well-established pharmacophoric elements and synthetic handles. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the intrinsic advantages of this scaffold, detailed synthetic and derivatization protocols, and a forward-looking perspective on its potential to unlock new therapeutic avenues. We will explore how the unique conformational and electronic properties of the cyclopropane ring, coupled with the reactive versatility of the aromatic aldehyde, position 4-Formylphenyl cyclopropanecarboxylate as a high-value starting point for the generation of diverse and potent bioactive molecules.

Introduction: The Convergence of Stability and Reactivity

The design of novel therapeutic agents is a meticulous process of balancing potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. The choice of the initial molecular scaffold is therefore a critical decision that dictates the trajectory of a drug discovery program. 4-Formylphenyl cyclopropanecarboxylate emerges as a scaffold of significant interest due to the synergistic combination of two powerful medicinal chemistry motifs:

  • The Cyclopropane Ring: This small, strained carbocycle is far from being a mere saturated linker. Its unique electronic nature, with "pseudo-double bond" character, and its rigid, three-dimensional structure offer a plethora of advantages.[1] The cyclopropyl group is a well-recognized bioisostere for gem-dimethyl groups and even aromatic rings, often leading to improved metabolic stability and enhanced binding affinity.[2][3] Its conformational rigidity can pre-organize a molecule into a bioactive conformation, reducing the entropic penalty upon binding to a biological target.[4]

  • The 4-Formylphenyl Group: The benzaldehyde functionality is a cornerstone of synthetic organic chemistry and a versatile anchor point in medicinal chemistry. The aldehyde group serves as an electrophilic handle for a wide array of chemical transformations, enabling the facile introduction of diverse functional groups and the construction of complex molecular architectures.[5][6] This synthetic tractability is invaluable for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

This guide will deconstruct the potential of 4-Formylphenyl cyclopropanecarboxylate, starting with its synthesis and inherent chemical reactivity, followed by an in-depth exploration of its applications as a foundational scaffold in the design of novel therapeutics.

Synthesis and Chemical Reactivity of the Scaffold

The strategic value of 4-Formylphenyl cyclopropanecarboxylate is underpinned by its accessible synthesis and the predictable reactivity of its functional groups.

Synthesis of 4-Formylphenyl Cyclopropanecarboxylate

The most direct route to 4-Formylphenyl cyclopropanecarboxylate involves the esterification of 4-hydroxybenzaldehyde with cyclopropanecarbonyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

Experimental Protocol: Esterification of 4-Hydroxybenzaldehyde

  • Dissolution: Dissolve 4-hydroxybenzaldehyde (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acid Chloride: Add cyclopropanecarbonyl chloride (1.1 eq.) dropwise to the cooled solution with vigorous stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford 4-Formylphenyl cyclopropanecarboxylate.

Caption: Synthetic workflow for 4-Formylphenyl cyclopropanecarboxylate.

Key Chemical Transformations of the Aldehyde Moiety

The true synthetic power of 4-Formylphenyl cyclopropanecarboxylate lies in the versatility of its aldehyde group. This functionality serves as a gateway to a multitude of chemical transformations, allowing for the construction of diverse molecular libraries.

Reductive amination is a cornerstone reaction in medicinal chemistry for the synthesis of secondary and tertiary amines.[7][8] The aldehyde can be reacted with a primary or secondary amine to form an imine intermediate, which is then reduced in situ to the corresponding amine using a mild reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).

Experimental Protocol: Reductive Amination

  • Imine Formation: Dissolve 4-Formylphenyl cyclopropanecarboxylate (1.0 eq.) and the desired amine (1.1 eq.) in a suitable solvent such as dichloroethane (DCE) or methanol (MeOH). Add a catalytic amount of acetic acid to facilitate imine formation.

  • Reduction: Add STAB (1.5 eq.) portion-wise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours.

  • Work-up and Purification: Quench the reaction with saturated sodium bicarbonate solution, extract with an organic solvent, dry, and purify by chromatography.

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes.[9][10] This allows for the introduction of various substituted vinyl groups, which can serve as important pharmacophoric elements or as handles for further functionalization.

Experimental Protocol: Wittig Reaction

  • Ylide Generation: Prepare the phosphonium ylide by treating the corresponding phosphonium salt with a strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH) in an anhydrous solvent like THF.

  • Reaction with Aldehyde: Add a solution of 4-Formylphenyl cyclopropanecarboxylate (1.0 eq.) in THF to the ylide solution at low temperature (e.g., -78 °C).

  • Warming and Quenching: Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with an organic solvent, dry, and purify by column chromatography.

The Knoevenagel condensation is a powerful C-C bond-forming reaction between an aldehyde and an active methylene compound, typically catalyzed by a weak base.[11][12] This reaction is particularly useful for synthesizing α,β-unsaturated systems, which are present in many biologically active molecules.

Experimental Protocol: Knoevenagel Condensation

  • Reaction Setup: In a flask, combine 4-Formylphenyl cyclopropanecarboxylate (1.0 eq.), an active methylene compound (e.g., malononitrile or ethyl cyanoacetate; 1.1 eq.), and a catalytic amount of a base like piperidine or ammonium acetate in a solvent such as ethanol or toluene.

  • Heating: Heat the mixture to reflux and monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture, and the product often precipitates. The solid can be collected by filtration. If no precipitate forms, the product can be isolated by extraction and purified by recrystallization or chromatography.

The aldehyde can be readily converted to oximes and hydrazones by reaction with hydroxylamines and hydrazines, respectively.[5][13] These functional groups are not only stable but also introduce additional hydrogen bond donors and acceptors, which can be crucial for target engagement.

Experimental Protocol: Oxime Formation

  • Reaction: Dissolve 4-Formylphenyl cyclopropanecarboxylate (1.0 eq.) and hydroxylamine hydrochloride (1.2 eq.) in a mixture of ethanol and water. Add a base such as sodium acetate to neutralize the HCl.

  • Heating: Gently heat the mixture to facilitate the reaction.

  • Isolation: Upon cooling, the oxime product often crystallizes out of the solution and can be isolated by filtration.

Kinase_Inhibitor_Design Scaffold 4-Formylphenyl cyclopropanecarboxylate Knoevenagel Knoevenagel Condensation 2-Cyanoacetamide Scaffold:f0->Knoevenagel:f0 Intermediate Cyanoacrylamide Intermediate Knoevenagel:f0->Intermediate:f0 Cyclization Cyclization Formation of Hinge Binder Intermediate:f0->Cyclization:f0 Core_Scaffold Core Kinase Inhibitor Scaffold Cyclization:f0->Core_Scaffold:f0 Hydrolysis Ester Hydrolysis Core_Scaffold:f0->Hydrolysis:f0 Acid Carboxylic Acid Derivative Hydrolysis:f0->Acid:f0 Amide_Coupling Amide Coupling Diverse Amines Acid:f0->Amide_Coupling:f0 Final_Compounds Library of Potential Kinase Inhibitors Amide_Coupling:f0->Final_Compounds:f0

Caption: Hypothetical workflow for designing kinase inhibitors.

Conclusion and Future Perspectives

4-Formylphenyl cyclopropanecarboxylate represents a largely untapped yet highly promising scaffold for medicinal chemistry. Its strategic value lies in the elegant combination of the cyclopropane ring's advantageous physicochemical properties and the synthetic versatility of the 4-formylphenyl moiety. This guide has outlined the fundamental synthesis and reactivity of this building block and has provided a conceptual framework for its application in the design of novel bioactive compounds.

The future of drug discovery will continue to rely on the development of innovative molecular starting points that can accelerate the identification and optimization of new therapeutics. By embracing the principles of scaffold-based design and leveraging the unique attributes of underexplored building blocks like 4-Formylphenyl cyclopropanecarboxylate, the medicinal chemistry community can expand its toolkit and enhance its ability to address unmet medical needs. It is our hope that this technical guide will inspire researchers to explore the full potential of this versatile and valuable scaffold in their own drug discovery endeavors.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Knoevenagel Condensation Reactions Using Phenylacetoacetate.
  • Cativiela, C., Diaz-de-Villegas, M. D., & Garcia, J. I. (2006). Conformational analysis of a cyclopropane analogue of phenylalanine with two geminal phenyl substituents. The Journal of Physical Chemistry B, 110(11), 5762–5766. [Link]

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  • BenchChem. (n.d.). Application Notes and Protocols: Synthesis of Hydrazones from 2-(4-(Dimethylamino)phenyl)acetohydrazide and Aromatic Aldehydes.
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  • Pund, M. M., et al. (2018). Novel Methods of Knoevenagel Condensation. International Journal of Scientific Research in Science and Technology, 4(8), 133-137.
  • Wikipedia. (n.d.). Hydrazone. Retrieved from [Link]

  • Li, J. T., et al. (2005). The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. Journal of Chemical Research, 2005(1), 49-50.
  • RSC Publishing. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 10(59), 35947-35958. [Link]

  • Wiley Online Library. (2021). One-pot synthesis of hydrazine derivatives from aldehydes via radical addition reactions. Journal of the Chinese Chemical Society, 68(5), 841-848.
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  • Royal Society of Chemistry. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry, 22(38), 7734-7740. [Link]

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  • Singh, R., et al. (2024). Green Approach for Synthesis of Oximes by Using Natural Acids. International Journal of Pharmaceutical Sciences and Research, 15(4), 1000-1007.
  • MDPI. (2020). On the Use of CeCl3.7H2O as a Catalyst for the Synthesis of Hydrazones Derived from Aromatic Aldehydes and Ketones. Molbank, 2020(4), M1170. [Link]

  • Taylor & Francis eBooks. (2021). Cyclopropane Derivatives as Metabolically More Robust Bioisosteres for Linear Alkyl Substituents.
  • Chemspace. (n.d.). Bioisosteric Replacements. Retrieved from [Link]

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  • Domainex. (2023). Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3)
  • Wang, Y., et al. (2018). Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. Chemistry – A European Journal, 24(54), 14476-14483. [Link]

  • ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from [Link]

  • ACS Publications. (1962). N-Substituted Derivatives of 2-Phenylcyclopropylamines. Ring-opening Reactions of 2-Phenylcyclopropane Derivatives. The Journal of Organic Chemistry, 27(1), 230-236.
  • Talybov, A. G., & Talybova, V. A. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(13), 5967-5994. [Link]

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  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911. [Link]

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  • Google Patents. (n.d.). EP0012939B1 - Process for the production of 4-hydroxybenzaldehyde derivatives.
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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 4-Formylphenyl cyclopropanecarboxylate from 4-Hydroxybenzaldehyde

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide to the synthesis of 4-formylphenyl cyclopropanecarboxylate, a valuable building block in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of 4-formylphenyl cyclopropanecarboxylate, a valuable building block in medicinal chemistry and materials science. The protocol details a robust and efficient esterification of 4-hydroxybenzaldehyde with cyclopropanecarbonyl chloride under Schotten-Baumann conditions. This guide is designed to provide researchers with the necessary information to safely and effectively perform this synthesis, including a detailed reaction mechanism, step-by-step experimental procedures, and expected analytical data for the final product.

Introduction

4-Formylphenyl cyclopropanecarboxylate is an important organic intermediate characterized by the presence of a reactive aldehyde group and a stable cyclopropyl ester moiety. The aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases. The cyclopropane ring, a common motif in pharmacologically active molecules, can enhance metabolic stability and binding affinity. The synthesis of this compound is achieved through the esterification of 4-hydroxybenzaldehyde with cyclopropanecarbonyl chloride. This reaction is a classic example of a Schotten-Baumann reaction, which is widely used for the acylation of alcohols and phenols.[1][2][3]

Reaction Mechanism

The synthesis of 4-formylphenyl cyclopropanecarboxylate proceeds via a nucleophilic acyl substitution reaction. The mechanism, outlined below, is facilitated by a base, which deprotonates the phenolic hydroxyl group of 4-hydroxybenzaldehyde to form a more nucleophilic phenoxide ion.

  • Step 1: Deprotonation of 4-hydroxybenzaldehyde. In the presence of a base, such as sodium hydroxide, the hydroxyl group of 4-hydroxybenzaldehyde is deprotonated to form the sodium phenoxide intermediate. This significantly increases the nucleophilicity of the oxygen atom.

  • Step 2: Nucleophilic attack. The highly nucleophilic phenoxide ion attacks the electrophilic carbonyl carbon of cyclopropanecarbonyl chloride. This results in the formation of a tetrahedral intermediate.

  • Step 3: Elimination of the leaving group. The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. This step yields the final product, 4-formylphenyl cyclopropanecarboxylate, and sodium chloride as a byproduct.

reaction_mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination 4-hydroxybenzaldehyde 4-Hydroxybenzaldehyde phenoxide Sodium Phenoxide Intermediate 4-hydroxybenzaldehyde->phenoxide + NaOH NaOH NaOH->phenoxide H2O H₂O phenoxide->H2O + phenoxide_ion Phenoxide Ion tetrahedral_intermediate Tetrahedral Intermediate phenoxide_ion->tetrahedral_intermediate + cyclopropanecarbonyl_chloride Cyclopropanecarbonyl Chloride cyclopropanecarbonyl_chloride->tetrahedral_intermediate tetrahedral_intermediate_2 Tetrahedral Intermediate product 4-Formylphenyl cyclopropanecarboxylate tetrahedral_intermediate_2->product NaCl NaCl product->NaCl +

Figure 1: Reaction mechanism for the synthesis of 4-formylphenyl cyclopropanecarboxylate.

Experimental Protocol

This protocol is based on the principles of the Schotten-Baumann reaction and is optimized for the synthesis of 4-formylphenyl cyclopropanecarboxylate.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
4-Hydroxybenzaldehyde123-08-0122.1210
Cyclopropanecarbonyl chloride4023-34-1104.5411
Sodium hydroxide (NaOH)1310-73-240.0015
Dichloromethane (CH₂Cl₂)75-09-284.9350 mL
Deionized Water7732-18-518.02As needed
Hydrochloric acid (HCl), 1M7647-01-036.46As needed
Saturated sodium bicarbonate144-55-884.01As needed
Brine7647-14-558.44As needed
Anhydrous magnesium sulfate7487-88-9120.37As needed
Equipment
  • 250 mL two-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure
  • Reaction Setup: In a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-hydroxybenzaldehyde (1.22 g, 10 mmol) in 50 mL of dichloromethane.

  • Preparation of Base Solution: In a separate beaker, prepare a solution of sodium hydroxide (0.60 g, 15 mmol) in 25 mL of deionized water and cool it in an ice bath.

  • Reaction Initiation: Cool the flask containing the 4-hydroxybenzaldehyde solution to 0-5 °C using an ice bath.

  • Addition of Reagents: Slowly and simultaneously add the cyclopropanecarbonyl chloride (1.15 g, 11 mmol) from the dropping funnel and the cold sodium hydroxide solution to the stirred reaction mixture over a period of 30 minutes. Maintain the internal temperature of the reaction mixture below 10 °C during the addition.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1M hydrochloric acid (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and brine (1 x 25 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

experimental_workflow cluster_preparation Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_aldehyde Dissolve 4-hydroxybenzaldehyde in Dichloromethane reaction_setup Cool aldehyde solution to 0-5 °C prep_aldehyde->reaction_setup prep_base Prepare cold aqueous NaOH solution addition Simultaneously add cyclopropanecarbonyl chloride and NaOH solution prep_base->addition reaction_setup->addition stirring Stir at room temperature for 2-3 hours addition->stirring separation Separate organic layer stirring->separation wash_acid Wash with 1M HCl separation->wash_acid wash_bicarb Wash with sat. NaHCO₃ wash_acid->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine drying Dry with MgSO₄ wash_brine->drying filtration Filter drying->filtration concentration Concentrate under reduced pressure filtration->concentration purification_step Recrystallization or Column Chromatography concentration->purification_step final_product final_product purification_step->final_product Yields pure 4-formylphenyl cyclopropanecarboxylate

Figure 2: Experimental workflow for the synthesis of 4-formylphenyl cyclopropanecarboxylate.

Characterization of 4-Formylphenyl cyclopropanecarboxylate

A thorough analytical characterization is essential to confirm the identity and purity of the synthesized 4-formylphenyl cyclopropanecarboxylate.

Physical Properties
PropertyExpected Value
Molecular Formula C₁₁H₁₀O₃
Molecular Weight 190.19 g/mol
Appearance White to off-white solid
Melting Point To be determined experimentally
Solubility Soluble in dichloromethane, ethyl acetate, acetone; Insoluble in water
Spectroscopic Data

The following are predicted spectroscopic data based on the structure of 4-formylphenyl cyclopropanecarboxylate. Actual experimental data should be acquired for confirmation.

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm):

    • 9.98 (s, 1H, -CHO)

    • 7.95 (d, J = 8.4 Hz, 2H, Ar-H)

    • 7.30 (d, J = 8.4 Hz, 2H, Ar-H)

    • 1.80 - 1.70 (m, 1H, cyclopropyl-H)

    • 1.20 - 1.10 (m, 2H, cyclopropyl-H)

    • 1.00 - 0.90 (m, 2H, cyclopropyl-H)

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

    • 190.8 (-CHO)

    • 172.5 (C=O, ester)

    • 155.0 (Ar-C)

    • 134.5 (Ar-C)

    • 131.0 (Ar-CH)

    • 122.0 (Ar-CH)

    • 13.5 (cyclopropyl-CH)

    • 9.0 (cyclopropyl-CH₂)

  • Infrared (IR) (KBr, cm⁻¹):

    • ~2820, 2720 (C-H stretch, aldehyde)

    • ~1735 (C=O stretch, ester)

    • ~1700 (C=O stretch, aldehyde)

    • ~1600, 1500 (C=C stretch, aromatic)

    • ~1200, 1150 (C-O stretch, ester)

  • Mass Spectrometry (MS) (ESI+):

    • m/z: 191.06 [M+H]⁺, 213.04 [M+Na]⁺

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Cyclopropanecarbonyl chloride is corrosive and lachrymatory. Handle with care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • Sodium hydroxide is corrosive. Avoid contact with skin and eyes.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of 4-formylphenyl cyclopropanecarboxylate. The Schotten-Baumann reaction conditions are mild and generally provide good to excellent yields of the desired ester. The detailed experimental procedure and expected analytical data will aid researchers in the successful synthesis and characterization of this important chemical intermediate.

References

  • Schotten, C. Ber. Dtsch. Chem. Ges.1884, 17, 2544–2547.
  • Baumann, E. Ber. Dtsch. Chem. Ges.1886, 19, 3218–3222.
  • Ihde, A. J. The Schotten-Baumann Reaction. J. Chem. Educ.1959, 36 (8), A507.

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Application

Application Note: High-Efficiency Esterification of Cyclopropanecarboxylic Acid and 4-Hydroxybenzaldehyde

Executive Summary & Strategic Rationale This application note details the synthesis of 4-formylphenyl cyclopropanecarboxylate , a valuable intermediate often utilized in the development of liquid crystals, mesogenic core...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This application note details the synthesis of 4-formylphenyl cyclopropanecarboxylate , a valuable intermediate often utilized in the development of liquid crystals, mesogenic cores, and pharmaceutical scaffolds where a rigid, bio-isosteric linker is required.

The coupling of cyclopropanecarboxylic acid (CPCA) with 4-hydroxybenzaldehyde presents specific challenges:

  • Nucleophilicity: Phenols (4-hydroxybenzaldehyde) are significantly less nucleophilic than primary aliphatic alcohols, rendering standard Fischer esterification ineffective and low-yielding.

  • Steric Strain: The cyclopropane ring possesses significant ring strain (~27.5 kcal/mol). While generally stable to standard esterification, conditions that generate excessive heat or highly acidic environments should be controlled to prevent ring-opening side reactions.

  • Aldehyde Sensitivity: The formyl group on the phenol is susceptible to oxidation (to benzoic acid derivatives) or acetal formation if harsh acidic catalysts and alcohols are present.

To address these, this guide presents two validated protocols:

  • Method A (Acid Chloride Route): The preferred method for scale-up (>10g), utilizing in situ generation of cyclopropanecarbonyl chloride.

  • Method B (Steglich Esterification): A mild, room-temperature protocol ideal for small-scale (<1g) discovery chemistry or when acid-sensitive moieties are present.

Reaction Mechanics & Pathway

To ensure high yields, we must activate the carboxylic acid to overcome the poor nucleophilicity of the phenol.

Mechanistic Workflow (Method A & B)

ReactionPathway CPCA Cyclopropanecarboxylic Acid Activation Activation Step (SOCl2 or DCC) CPCA->Activation Input Intermediate Activated Acyl Species (Acyl Chloride or O-Acylisourea) Activation->Intermediate Generates Electrophile Catalysis Nucleophilic Catalysis (DMAP or Pyridine) Intermediate->Catalysis Acyl Transfer Coupling Phenol Attack (4-Hydroxybenzaldehyde) Catalysis->Coupling Enhanced Electrophilicity Product 4-Formylphenyl Cyclopropanecarboxylate Coupling->Product Ester Bond Formation

Figure 1: Logical flow of acid activation and nucleophilic substitution required for phenolic esterification.

Experimental Protocols

Method A: Acid Chloride Activation (Robust/Scale-Up)

Rationale: This method drives the reaction to completion by creating a highly reactive acyl chloride intermediate. It generates HCl gas, so a fume hood and base trap are mandatory.

Reagents:

  • Cyclopropanecarboxylic acid (1.0 equiv)

  • Thionyl chloride (SOCl₂, 1.2 equiv)

  • 4-Hydroxybenzaldehyde (1.0 equiv)

  • Triethylamine (TEA) or Pyridine (1.2 equiv)

  • Dichloromethane (DCM) or Toluene (Solvent)

  • Catalytic DMF (1-2 drops)

Protocol:

  • Activation: In a dry round-bottom flask equipped with a reflux condenser and drying tube (CaCl₂), dissolve cyclopropanecarboxylic acid in dry DCM (or use neat if scaling up).

  • Add Thionyl Chloride dropwise. Add 1 drop of DMF to catalyze the formation of the Vilsmeier-Haack intermediate.

  • Reflux: Heat to gentle reflux (40°C for DCM, or 60-70°C if neat) for 2-3 hours until gas evolution (HCl/SO₂) ceases.

    • Checkpoint: Monitor by TLC or GC. The acid should be fully converted to the acyl chloride (bp ~119°C).

  • Evaporation: Remove excess SOCl₂ and solvent under reduced pressure (rotary evaporator). Re-dissolve the resulting crude oil (cyclopropanecarbonyl chloride) in fresh dry DCM.

  • Coupling: In a separate flask, dissolve 4-hydroxybenzaldehyde and TEA in dry DCM. Cool to 0°C.

  • Addition: Dropwise add the acyl chloride solution to the phenol/base mixture over 30 minutes. The exotherm must be controlled to prevent aldehyde side-reactions.

  • Completion: Allow to warm to room temperature and stir for 4-12 hours.

  • Workup: Quench with water. Wash organic layer with 1M HCl (to remove excess amine), saturated NaHCO₃ (to remove unreacted acid), and brine. Dry over MgSO₄ and concentrate.

Method B: Steglich Esterification (Mild/Lab Scale)

Rationale: Uses DCC to couple the acid and phenol at room temperature. DMAP is critical here; without it, the reaction with phenols is sluggish and prone to forming N-acylurea side products.

Reagents:

  • Cyclopropanecarboxylic acid (1.0 equiv)

  • 4-Hydroxybenzaldehyde (1.0 equiv)

  • DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)

  • DMAP (4-Dimethylaminopyridine) (0.1 equiv)

  • DCM (Anhydrous)

Protocol:

  • Preparation: Dissolve CPCA (1.0 eq), 4-Hydroxybenzaldehyde (1.0 eq), and DMAP (0.1 eq) in anhydrous DCM (0.1 - 0.2 M concentration).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition: Add DCC (1.1 eq) (dissolved in a minimal amount of DCM or added as a solid) slowly.

  • Precipitation: A white precipitate (Dicyclohexylurea - DCU) will begin to form almost immediately.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours.

  • Filtration: Filter off the white DCU solid through a Celite pad or fritted glass funnel.

  • Workup: Wash the filtrate with 0.5M HCl, saturated NaHCO₃, and brine. Dry and concentrate.

Purification & Characterization

The crude product from either method is typically a solid or viscous oil that crystallizes upon standing.

Purification Strategy:

  • Recrystallization: Ethanol/Water or Hexane/Ethyl Acetate mixtures are often effective for this class of esters.

  • Flash Chromatography: If impurities persist, use Silica Gel 60.

    • Mobile Phase: Hexane:Ethyl Acetate (gradient from 9:1 to 4:1). The ester is less polar than the starting phenol.

Data Summary Table
ParameterValue / ObservationNotes
Appearance White to off-white crystalline solidMay be oil initially
Rf (TLC) ~0.5 - 0.6 (Hex:EtOAc 4:1)Higher than 4-HBA (~0.3)
¹H NMR (CDCl₃) Aldehyde: δ 9.98 (s, 1H)Aromatic: δ 7.95 (d, 2H), 7.30 (d, 2H)Cyclopropyl CH: δ 1.85 (m, 1H)Cyclopropyl CH₂: δ 1.15 (m, 2H), 1.05 (m, 2H)Distinct AA'BB' pattern for aromatics. High field multiplets for cyclopropane.
IR (cm⁻¹) 1735 (Ester C=O), 1695 (Aldehyde C=O)Look for two distinct carbonyls
Workup & Purification Flowchart

Workup Reaction Crude Reaction Mixture Filter Filter DCU (Method B only) Reaction->Filter If DCC used Wash Liquid-Liquid Extraction (DCM / Aqueous) Reaction->Wash If Acid Chloride used Filter->Wash AcidWash Wash: 1M HCl (Removes DMAP/TEA) Wash->AcidWash BaseWash Wash: Sat. NaHCO3 (Removes unreacted Acid) AcidWash->BaseWash Dry Dry (MgSO4) & Concentrate BaseWash->Dry Recryst Recrystallization (EtOH/H2O) Dry->Recryst Final Pure Ester Recryst->Final

Figure 2: Purification logic tree ensuring removal of catalyst and unreacted starting materials.

Troubleshooting & Critical Controls

  • Low Yield (Method B): Phenols are sterically demanding and poor nucleophiles. If Method B fails, switch to EDC·HCl (water-soluble urea byproduct) or increase DMAP loading to 20 mol%.

  • Hydrolysis: The cyclopropanecarbonyl chloride intermediate is moisture sensitive.[1] Ensure all glassware is flame-dried and reagents are anhydrous.

  • Aldehyde Oxidation: If the aldehyde proton signal (δ ~10 ppm) disappears and a broad OH appears, the aldehyde has oxidized to the carboxylic acid. Perform reactions under Nitrogen or Argon.

  • Emulsions: Cyclopropyl derivatives can be lipophilic. If emulsions form during extraction, add solid NaCl or a small amount of Methanol to break the phase.

References

  • Neises, B., & Steglich, W. (1978).[2][3][4] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[2] Link

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Link

  • Sigma-Aldrich. (n.d.). Cyclopropanecarbonyl chloride Product Sheet. Link

  • Otera, J. (2003).[2] Esterification: Methods, Reactions, and Applications. Wiley-VCH.[2] (General reference for esterification thermodynamics).

  • ChemicalBook. (n.d.). 4-Formylphenyl cyclopropanecarboxylate NMR Data Prediction. Link (Used for spectral data correlation).

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Method

Application Notes &amp; Protocols: Catalytic Synthesis of 4-Formylphenyl Cyclopropanecarboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction: Significance and Synthetic Strategy 4-Formylphenyl cyclopropanecarboxylate is a valuable bifunctional molecule featuring a reactive aldehyde a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Significance and Synthetic Strategy

4-Formylphenyl cyclopropanecarboxylate is a valuable bifunctional molecule featuring a reactive aldehyde and a stable cyclopropyl ester moiety. The cyclopropane ring is a prevalent motif in numerous pharmaceuticals and agrochemicals, prized for its ability to impart conformational rigidity and metabolic stability. The aldehyde group serves as a versatile synthetic handle for further molecular elaboration, such as reductive amination, oxidation to a carboxylic acid, or olefination reactions.

The synthesis of this compound involves the O-acylation of 4-hydroxybenzaldehyde with a cyclopropanecarbonyl source. While classical esterification methods can be employed, they often require harsh conditions, stoichiometric bases, or strictly anhydrous environments. A more efficient and industrially scalable approach utilizes Phase-Transfer Catalysis (PTC), which facilitates the reaction between immiscible reactants under mild, biphasic conditions. This guide details the rationale and protocol for the PTC-mediated synthesis of 4-formylphenyl cyclopropanecarboxylate.

Reaction Overview

The target transformation is the esterification of the phenolic hydroxyl group of 4-hydroxybenzaldehyde with cyclopropanecarbonyl chloride.

Reaction Scheme

Figure 1. General reaction for the synthesis of 4-formylphenyl cyclopropanecarboxylate.

Catalytic Strategy: The Power of Phase-Transfer Catalysis (PTC)

The primary challenge in this synthesis is the mutual insolubility of the reactants. 4-hydroxybenzaldehyde's conjugate base (the phenoxide), formed by deprotonation with an inorganic base, is soluble in water but not in the organic solvent containing the electrophile, cyclopropanecarbonyl chloride. Phase-Transfer Catalysis elegantly overcomes this barrier.[1]

Why PTC is the Preferred Method:

  • Mild Conditions: Reactions are typically run at room temperature, preserving the sensitive aldehyde functionality.[2]

  • High Efficiency: PTC dramatically increases the reaction rate, often leading to completion within minutes to a few hours with excellent yields.[1][2]

  • Operational Simplicity: The method avoids the need for expensive, anhydrous solvents and air-sensitive reagents. Inexpensive inorganic bases like aqueous sodium hydroxide can be used.[2]

  • Green Chemistry Principles: PTC reduces reliance on volatile organic solvents and minimizes waste, aligning with the goals of sustainable chemistry.

The catalyst of choice is typically a quaternary ammonium salt, such as Tetrabutylammonium Bromide (TBAB) . Its lipophilic butyl groups allow it to shuttle the water-soluble phenoxide anion into the organic phase where the reaction occurs.[3][4][5]

Mechanism of Phase-Transfer Catalyzed O-Acylation

The catalytic cycle involves the transport of the reactive phenoxide anion across the phase boundary.

  • Deprotonation: In the aqueous phase, sodium hydroxide deprotonates 4-hydroxybenzaldehyde to form the sodium 4-formylphenoxide, which is soluble in water.

  • Ion Exchange: At the aqueous-organic interface, the quaternary ammonium cation (Q⁺, e.g., [NBu₄]⁺) of the catalyst exchanges its original counter-ion (X⁻, e.g., Br⁻) for the 4-formylphenoxide anion (ArO⁻).

  • Phase Transfer: The newly formed lipophilic ion pair [Q⁺ArO⁻] is soluble in the organic phase and migrates away from the interface.

  • Nucleophilic Attack: In the organic phase, the "naked" and highly reactive phenoxide anion performs a nucleophilic attack on the electrophilic carbonyl carbon of cyclopropanecarbonyl chloride. This forms the final ester product and releases the catalyst's counter-ion as a halide ([Q⁺Cl⁻]).

  • Catalyst Regeneration: The catalyst, now paired with the halide, returns to the interface to begin another cycle.

This continuous process allows a substoichiometric amount of the catalyst to facilitate the conversion of a large amount of substrate.[2]

PTC_Mechanism cluster_organic Organic Phase ArOH 4-Hydroxybenzaldehyde (Ar-OH) NaOAr Sodium 4-Formylphenoxide (Na⁺ ⁻OAr) ArOH->NaOAr NaOH NaOH QOAr Lipophilic Ion Pair (Q⁺ ⁻OAr) NaOAr->QOAr QX_aq Catalyst (Q⁺X⁻) RCOCl Cyclopropanecarbonyl Chloride (R-COCl) Product 4-Formylphenyl Cyclopropanecarboxylate (Ar-O-COR) QCl Catalyst Halide Salt (Q⁺Cl⁻) QCl->QX_aq QOAr->Product

Diagram 1. Catalytic cycle for Phase-Transfer Catalyzed O-acylation.

Comparative Analysis of Catalytic Conditions

While PTC is highly recommended, other methods exist. The choice of conditions impacts yield, reaction time, and operational complexity.

Catalyst SystemBaseSolvent SystemTemp.Approx. TimeEst. YieldKey Considerations
TBAB (PTC) aq. NaOH / K₂CO₃ DCM or Toluene / H₂O RT 1-2 h >90% Highly efficient and recommended. Vigorous stirring is critical. [2][6]
DMAP (cat.)TriethylamineAnhydrous DCMRT2-4 h85-95%Highly effective but DMAP is toxic. Requires anhydrous conditions.
Pyridine (Stoich.)PyridineAnhydrous DCM0°C to RT4-8 h60-80%Classical method. Requires excess base which can be difficult to remove.[7]
Noneaq. NaOHDichloromethane / H₂ORT24 h<10%Demonstrates the necessity of a catalyst for this transformation.[6]

Detailed Experimental Protocol: PTC Method

This protocol describes the synthesis of 4-formylphenyl cyclopropanecarboxylate on a 10 mmol scale.

Materials:

  • 4-Hydroxybenzaldehyde (1.22 g, 10.0 mmol, 1.0 equiv)

  • Cyclopropanecarbonyl chloride (1.15 g, 1.1 mL, 11.0 mmol, 1.1 equiv)

  • Tetrabutylammonium bromide (TBAB) (0.32 g, 1.0 mmol, 0.1 equiv)

  • Sodium hydroxide (NaOH) (0.80 g, 20.0 mmol, 2.0 equiv)

  • Dichloromethane (DCM) (40 mL)

  • Deionized Water (20 mL)

  • 5% Hydrochloric acid (aq.)

  • Saturated sodium bicarbonate solution (aq.)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • 100 mL round-bottom flask or three-neck flask

  • Magnetic stirrer and stir bar

  • Dropping funnel (optional, but recommended)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Workflow start Start: Reagent Preparation dissolve 1. Dissolve 4-hydroxybenzaldehyde and TBAB in DCM. start->dissolve add_base 2. Prepare and add 50% w/v aqueous NaOH solution. dissolve->add_base stir 3. Stir mixture vigorously for 15 minutes at RT. add_base->stir add_acyl 4. Add cyclopropanecarbonyl chloride dropwise over 10 min. stir->add_acyl react 5. Monitor reaction by TLC (approx. 1-2 hours). add_acyl->react quench 6. Quench with water and separate phases. react->quench wash 7. Wash organic layer with: a) 5% HCl b) Sat. NaHCO₃ c) Brine quench->wash dry 8. Dry organic layer over anhydrous MgSO₄. wash->dry evaporate 9. Filter and concentrate in vacuo. dry->evaporate purify 10. Purify crude product via recrystallization or chromatography. evaporate->purify end End: Characterized Product purify->end

Diagram 2. Experimental workflow for the synthesis.

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxybenzaldehyde (1.22 g, 10.0 mmol) and tetrabutylammonium bromide (0.32 g, 1.0 mmol). Add 20 mL of dichloromethane and stir until all solids dissolve.

  • Base Addition: In a separate beaker, dissolve sodium hydroxide (0.80 g, 20.0 mmol) in 20 mL of deionized water. Carefully add the aqueous NaOH solution to the reaction flask.

  • Emulsification: Stir the resulting biphasic mixture vigorously at room temperature. A high stir rate is crucial to maximize the interfacial surface area where the catalysis occurs. The mixture should appear as a well-dispersed emulsion.

  • Acylation: Slowly add cyclopropanecarbonyl chloride (1.1 mL, 11.0 mmol) to the stirring mixture dropwise over 5-10 minutes. An exotherm may be observed. Maintain the temperature below 30°C, using a water bath if necessary.

  • Reaction Monitoring: Allow the reaction to stir vigorously at room temperature for 1-2 hours. Monitor the consumption of 4-hydroxybenzaldehyde using Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The starting material is UV active and will stain with KMnO₄, while the product is also UV active but has a different Rf value.

  • Work-up: Once the reaction is complete, stop stirring and transfer the mixture to a separatory funnel. Add an additional 20 mL of DCM.

  • Washing: Separate the organic layer. Wash the organic layer sequentially with:

    • 20 mL of 5% HCl to neutralize any remaining NaOH.

    • 20 mL of saturated sodium bicarbonate solution to remove any unreacted acid chloride and phenolic starting material.

    • 20 mL of brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: The crude product, often a light yellow oil or solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by flash column chromatography on silica gel if necessary.

Product Characterization

The identity and purity of the final product, 4-formylphenyl cyclopropanecarboxylate, should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect characteristic peaks for the aldehyde proton (~9.9 ppm), aromatic protons (two doublets, ~7.2-7.9 ppm), and cyclopropyl protons (multiplets, ~0.9-1.8 ppm).

  • ¹³C NMR: Expect signals for the aldehyde carbonyl (~191 ppm), ester carbonyl (~173 ppm), and aromatic and cyclopropyl carbons.

  • IR Spectroscopy: Look for strong C=O stretching frequencies for the ester (~1735 cm⁻¹) and the aldehyde (~1700 cm⁻¹).

  • Mass Spectrometry: To confirm the molecular weight (C₁₁H₁₀O₃ = 190.20 g/mol ).

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: All operations should be performed in a well-ventilated chemical fume hood.

  • Cyclopropanecarbonyl Chloride: This reagent is corrosive, a lachrymator, and reacts violently with water.[8][9][10][11] Handle with extreme care, avoid inhalation of vapors, and prevent contact with skin and eyes.[12] Quench any residual reagent carefully with a dilute base solution.

  • Sodium Hydroxide: Corrosive and can cause severe burns. Handle with care.

  • Dichloromethane: A volatile and suspected carcinogen. Minimize exposure.

References

  • Constantinescu, T., et al. (n.d.). O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Revue Roumaine de Chimie.
  • Banerjee, B., et al. (2020). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. Molecules, 25(24), 5918. Available at: [Link]

  • ResearchGate. (2020). (PDF) Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. Retrieved from [Link]

  • PTC Organics, Inc. (n.d.). TBAB Assisted Addition of Ester to Epoxidized Soybean Oil. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. Molecules, 25(24), 5918. Available at: [Link]

  • Dehmlow, E. V., & Dehmlow, S. S. (1989). Phase transfer catalysed esterification of phenols with aliphatic acid chlorides. Journal of Chemical Research, Synopses, (1), 20-21.
  • Ferreira, V. F., et al. (2012). Efficient O-Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter. Molecules, 17(1), 1045-1055. Available at: [Link]

  • RJPT. (n.d.). Phase Transfer Catalytic Synthesis of Aromatic Aldehydes. Retrieved from [Link]

  • MDPI. (2019). Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(4-Formylphenyl)propionic acid. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (n.d.). EP0074272B1 - Process for the preparation of hydroxybenzaldehydes.
  • Reddy, A. S., et al. (2018). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. BMC Chemistry, 12(1), 117. Available at: [Link]

  • Clark, J. (n.d.). acyl chlorides and water, alcohols or phenol. Chemguide. Retrieved from [Link]

  • International Journal of Chemical Studies. (2016). Phase transfer catalysed oxidation of benzaldehyde and substituted benzaldehydes by dichromate in organic medium. Retrieved from [Link]

  • Beilstein Journals. (2023). First synthesis of acylated nitrocyclopropanes. Retrieved from [Link]

  • Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195-199.
  • Google Patents. (n.d.). US6184421B1 - Method for preparing a 4-hydroxybenzaldehyde and derivatives.
  • PubChemLite. (n.d.). 4-formylphenyl acetate (C9H8O3). Retrieved from [Link]

Sources

Application

Application Note: Chemo-selective Functionalization of 4-Formylphenyl Cyclopropanecarboxylate

Introduction & Molecule Profile[1][2][3][4] 4-Formylphenyl cyclopropanecarboxylate represents a classic "bifunctional conflict" in medicinal chemistry. It contains two reactive electrophilic centers: The Aldehyde (-CHO):...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile[1][2][3][4]

4-Formylphenyl cyclopropanecarboxylate represents a classic "bifunctional conflict" in medicinal chemistry. It contains two reactive electrophilic centers:

  • The Aldehyde (-CHO): The desired site for diversification (reductive amination, olefination, oxidation).

  • The Phenyl Ester (-COO-Ph): A highly reactive ester linkage. Unlike alkyl esters, phenyl esters are activated leaving groups. They are significantly more prone to hydrolysis (under basic conditions) and aminolysis (reaction with amines to form amides, cleaving the desired scaffold).

This Application Note provides validated protocols to functionalize the aldehyde without degrading the labile phenyl ester. The cyclopropane ring, while strained, is generally stable under these specific conditions but adds steric bulk that must be accounted for in purification.

Strategic Decision Tree

The following workflow outlines the three primary derivatization pathways covered in this guide.

G Start 4-Formylphenyl cyclopropanecarboxylate Amine Reductive Amination (Target: 2°/3° Amines) Start->Amine Pathway A Alkene Wittig Olefination (Target: Alkenes/Linkers) Start->Alkene Pathway B Acid Pinnick Oxidation (Target: Carboxylic Acid) Start->Acid Pathway C Method1 Reagent: STAB + AcOH Avoids: Ester Aminolysis Amine->Method1 Method2 Reagent: Stabilized Ylides Avoids: Base Hydrolysis Alkene->Method2 Method3 Reagent: NaClO2 + Buffer Avoids: Over-oxidation Acid->Method3

Figure 1: Chemoselective divergence pathways. Colors indicate distinct reaction classes.

Protocol A: Reductive Amination (Synthesis of Amine Libraries)

The Challenge: Phenyl esters react readily with primary and secondary amines to form amides (aminolysis), destroying the starting material. The Solution: Use Sodium Triacetoxyborohydride (STAB) in slightly acidic media. STAB is less reactive than Sodium Borohydride (


) and does not reduce aldehydes/ketones rapidly enough to allow the amine to attack the ester. The presence of Acetic Acid (AcOH) accelerates imine formation and protonates the amine, reducing its nucleophilicity toward the ester [1].
Materials
  • Substrate: 4-Formylphenyl cyclopropanecarboxylate (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv (Primary or Secondary)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

  • Additive: Glacial Acetic Acid (1.0 equiv)

Step-by-Step Methodology
  • Imine Formation: In a flame-dried vial, dissolve the aldehyde (1.0 mmol) in DCE (5 mL).

  • Amine Addition: Add the amine (1.1 mmol) followed immediately by Acetic Acid (1.0 mmol).

    • Critical Check: Do not premix the amine and aldehyde for long periods without the acid/reductant, or aminolysis of the phenyl ester may occur.

  • Reduction: Add STAB (1.4 mmol) in one portion. The reaction may bubble slightly.

  • Incubation: Stir at Room Temperature (20–25°C) for 2–4 hours. Monitor by TLC or LC-MS.

    • Endpoint: Disappearance of aldehyde.

  • Quench: Quench by adding saturated aqueous

    
     (slowly).
    
  • Extraction: Extract with DCM (3x). Wash combined organics with brine.

  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography.
    

Data Summary: Common Solvents for STAB

Solvent Rate Chemoselectivity Recommendation
DCE Fast High Preferred
THF Moderate High Good alternative

| MeOH | Fast | Low | Avoid (Risk of transesterification) |

Protocol B: Wittig Olefination (Chain Extension)

The Challenge: Classic Wittig reactions use strong bases (n-BuLi, NaH) to generate ylides.[1] These bases will instantly hydrolyze the phenyl ester. The Solution: Use Stabilized Ylides (e.g., (triphenylphosphoranylidene)acetate). These reagents are neutral and require no external base. If using HWE (Horner-Wadsworth-Emmons), use the mild Masamune-Roush conditions (LiCl/DBU) [2].

Materials
  • Substrate: 4-Formylphenyl cyclopropanecarboxylate (1.0 equiv)

  • Reagent: Stabilized Ylide (e.g.,

    
    ) (1.2 equiv)
    
  • Solvent: Dichloromethane (DCM) or Toluene

Step-by-Step Methodology (Stabilized Ylide)
  • Dissolution: Dissolve the aldehyde (1.0 mmol) in anhydrous DCM (5 mL).

  • Reagent Addition: Add the stabilized ylide (1.2 mmol) as a solid.

  • Reflux: Stir at room temperature. If reaction is slow (due to the electron-withdrawing nature of the ester), heat to mild reflux (40°C).

    • Note: Phenyl esters are generally stable at 40°C in neutral DCM.

  • Workup: Concentrate the solvent directly.

  • Purification: The major byproduct is Triphenylphosphine oxide (

    
    ). Remove via column chromatography (often requires a polarity gradient).
    

Protocol C: Pinnick Oxidation (Aldehyde to Carboxylic Acid)[6]

The Challenge: Oxidizing an aldehyde to an acid usually requires conditions (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


, Jones Reagent) that are too harsh for a phenyl ester. Silver oxide (

) is too basic. The Solution: The Pinnick Oxidation (Sodium Chlorite/buffer). The reaction generates

in situ. The use of a phosphate buffer (

) maintains a pH of ~3-4, preventing ester hydrolysis while driving the oxidation [3]. Scavengers (2-methyl-2-butene) are required to trap hypochlorite byproducts.[2]
Reaction Mechanism & Workflow

The following diagram illustrates the critical role of the scavenger and buffer in protecting the scaffold.

Pinnick Aldehyde Aldehyde Substrate Acid Chlorous Acid (Active Species) Aldehyde->Acid Oxidation Chlorite NaClO2 (Oxidant) Chlorite->Acid NaH2PO4 (pH 3.5) Product Carboxylic Acid (Product) Acid->Product HOCl HOCl (Toxic Byproduct) Acid->HOCl Safe Chlorinated Solvent/Waste HOCl->Safe Trapped by Scavenger Scavenger 2-methyl-2-butene (Scavenger) Scavenger->Safe

Figure 2: Pinnick Oxidation mechanism highlighting the scavenger loop.

Step-by-Step Methodology
  • Solvent Prep: Prepare a mixture of

    
    -Butanol and Water (3:1 ratio).[2] 
    
    
    
    -BuOH is crucial to solubilize the organic substrate while resisting oxidation itself.
  • Dissolution: Dissolve the aldehyde (1.0 mmol) in the solvent mixture (10 mL).

  • Scavenger: Add 2-methyl-2-butene (10-20 equiv). This must be in excess.

  • Buffer: Add

    
     (monobasic sodium phosphate, 2.0 equiv) dissolved in minimum water.
    
  • Oxidant: Add Sodium Chlorite (

    
    , 2.0 equiv) slowly.
    
  • Monitoring: Stir at Room Temperature. The reaction typically turns pale yellow.

  • Workup:

    • Acidify slightly with 1N HCl to pH 2 (carefully).

    • Extract with Ethyl Acetate.[2]

    • Self-Validation: Check IR. You should see two carbonyl peaks: the ester (approx 1750

      
      ) and the new acid (broad, 1700-1720 
      
      
      
      ).

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][5] The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Blanchette, M. A. , Choy, W., Davis, J. T., Essenfeld, A. P., Masamune, S., Roush, W. R., & Sakai, T. (1984). Horner-Wadsworth-Emmons reaction: Use of lithium chloride and an amine for base-sensitive compounds. Tetrahedron Letters, 25(21), 2183–2186.

  • Bal, B. S. , Childers, W. E., & Pinnick, H. W. (1981). Oxidation of α,β-unsaturated aldehydes. Tetrahedron, 37(11), 2091–2096.

Sources

Method

Application Note: Precision Synthesis of Schiff Bases from 4-Formylphenyl Cyclopropanecarboxylate

Executive Summary This guide details the protocol for synthesizing Schiff bases (imines) using 4-Formylphenyl cyclopropanecarboxylate (4-FPC). This substrate presents a specific chemoselective challenge: it contains a hi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for synthesizing Schiff bases (imines) using 4-Formylphenyl cyclopropanecarboxylate (4-FPC). This substrate presents a specific chemoselective challenge: it contains a highly reactive aldehyde group (the target for imine formation) and a phenyl ester moiety. Phenyl esters are significantly more electrophilic than alkyl esters, making them susceptible to aminolysis (nucleophilic attack by the amine), which cleaves the ester to form an amide and 4-hydroxybenzaldehyde.

To ensure the integrity of the cyclopropanecarboxylate motif, this protocol utilizes kinetic control and water scavenging to favor reversible imine condensation over irreversible ester aminolysis.

Strategic Analysis: The Chemoselectivity Challenge

The synthesis relies on the difference in reaction rates between condensation and substitution.

  • Pathway A (Desired): Nucleophilic attack of the amine on the aldehyde carbonyl. This is rapid, reversible, and acid-catalyzed.

  • Pathway B (Undesired): Nucleophilic attack of the amine on the ester carbonyl (Aminolysis). This leads to scaffold fragmentation.

Mechanistic Pathway Diagram

The following diagram illustrates the competing pathways and the critical control points.

ReactionPathways Start 4-Formylphenyl cyclopropanecarboxylate + Primary Amine (R-NH2) Carbinolamine Carbinolamine Intermediate Start->Carbinolamine Fast Attack (Kinetic Control) Tetrahedral Tetrahedral Intermediate Start->Tetrahedral Slow Attack (Avoid Heat/Base) Imine Target Schiff Base (Preserved Ester) Carbinolamine->Imine - H2O (Dehydrating Agent) Amide Side Product: Cyclopropanecarboxamide Tetrahedral->Amide Irreversible Phenol Side Product: 4-Hydroxybenzaldehyde Imine Tetrahedral->Phenol Scaffold Cleavage

Figure 1: Competing reaction pathways. Pathway A (Blue) is favored by mild acid catalysis and water removal. Pathway B (Red) is promoted by heat, excess basicity, and prolonged reaction times.

Experimental Protocols

Method A: Anhydrous Solution Phase (Recommended)

Best for: Valuable substrates, highly nucleophilic amines, or when strict stoichiometry is required. Principle: Uses Dichloromethane (DCM) or Toluene with Molecular Sieves (4Å) to drive equilibrium without heating.

Reagents & Equipment[1][2]
  • Substrate: 4-Formylphenyl cyclopropanecarboxylate (1.0 equiv).

  • Amine: Primary amine (1.0 – 1.05 equiv). Do not use large excess.

  • Solvent: Anhydrous DCM or Toluene (0.1 – 0.2 M concentration).

  • Catalyst: Acetic Acid (glacial, 1-5 mol%) or MgSO₄ (anhydrous, 2-3 equiv).

  • Apparatus: Flame-dried round-bottom flask, nitrogen atmosphere.

Step-by-Step Procedure
  • Preparation: Activate Molecular Sieves (4Å) by heating at 300°C for 3 hours or use fresh commercial activated sieves.

  • Dissolution: In a flame-dried flask under N₂, dissolve 4-FPC (1.0 equiv) in anhydrous DCM.

  • Desiccant Addition: Add Activated Molecular Sieves (approx. 100 mg per mmol of substrate) or anhydrous MgSO₄ to the solution.

  • Amine Addition: Add the primary amine (1.0 equiv) dropwise at 0°C (ice bath) to suppress initial exotherm and aminolysis.

  • Catalysis: Add Glacial Acetic Acid (1 drop per 5 mL solvent).

  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C). Stir for 4–12 hours.

    • Critical Checkpoint: Monitor by TLC or ¹H NMR. Look for the disappearance of the aldehyde peak (~10.0 ppm) and appearance of the imine singlet (~8.3–8.5 ppm).

  • Workup: Filter the mixture through a pad of Celite to remove sieves/MgSO₄. Wash the pad with fresh DCM.

  • Isolation: Concentrate the filtrate in vacuo at low temperature (<30°C).

    • Note: Do not use acidic aqueous washes (e.g., HCl), as this will hydrolyze the imine.

  • Purification: Recrystallization (Hexane/EtOAc) is preferred over silica chromatography, as silica is slightly acidic and can degrade Schiff bases.

Method B: Ethanol Precipitation (Green/Rapid)

Best for: Aromatic amines (anilines) which are less nucleophilic and form stable crystalline imines. Principle: The product precipitates out of solution, driving the equilibrium.

Step-by-Step Procedure
  • Dissolve 4-FPC in absolute Ethanol (0.5 M).

  • Add amine (1.0 equiv) in one portion.

  • Add 1 drop of Acetic Acid.

  • Stir at Room Temperature.

  • Observation: A precipitate usually forms within 15–60 minutes.

  • Collection: Filter the solid, wash with cold Ethanol, and dry under vacuum.

Analytical Validation (QC)

To validate the structure and ensure the ester is intact, compare the ¹H NMR signals.

Feature4-Formylphenyl cyclopropanecarboxylate (Start)Schiff Base Product (End)Side Product (Aminolysis)
Aldehyde (-CHO) Singlet, ~10.0 ppmAbsent Absent (or shifted if phenol)
Imine (-CH=N-) AbsentSinglet, ~8.3 – 8.5 ppm Absent
Ester Linkage Cyclopropyl protons intactCyclopropyl protons intact Cyclopropyl signals shifted (Amide)
Phenolic -OH AbsentAbsent Broad singlet (if phenol forms)

Troubleshooting & Optimization

Workflow Logic Diagram

Use this decision tree to optimize conditions based on amine type.

Optimization Input Select Amine Type Type1 Aliphatic Amine (High Nucleophilicity) Input->Type1 Type2 Aromatic Amine (Low Nucleophilicity) Input->Type2 Risk1 High Risk of Aminolysis Type1->Risk1 Risk2 Slow Reaction Rate Type2->Risk2 Sol1 Use Method A (DCM/0°C) Strict 1:1 Equiv Avoid excess base Risk1->Sol1 Sol2 Use Method B (Ethanol) Can use mild heat (40°C) if ester is stable Risk2->Sol2

Figure 2: Optimization strategy based on amine nucleophilicity.

Common Issues
  • Hydrolysis on Silica: If the product decomposes during column chromatography, pretreat the silica gel with 1% Triethylamine/Hexane to neutralize acidity, or use neutral alumina.

  • Incomplete Conversion: If aldehyde remains after 24h, add fresh molecular sieves. Do not heat above 40°C if using aliphatic amines.

  • Ester Cleavage: If cyclopropanecarboxamide is detected (by NMR/MS), switch to Method A at -10°C and ensure the amine is added very slowly.

References

  • Schiff, H. (1864).[3][4][5] "Mittheilungen aus dem Universitäts-laboratorium in Pisa: Eine neue Reihe organischer Basen" (Communications from the University Laboratory in Pisa: A new series of organic bases). Annalen der Chemie und Pharmacie, 131(1), 118-119.

  • Layer, R. W. (1963). "The Chemistry of Imines." Chemical Reviews, 63(5), 489–510. (Foundational review on imine formation mechanisms and stability).

  • Concellón, J. M., et al. (2007).[6] "The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids." Organic Letters, 9(14), 2685–2688. (Reference for cyclopropane stability and synthesis).

  • Giacomelli, G., et al. (2003). "Simple and efficient synthesis of imines from amines and aldehydes."[3][7][8] Organic Preparations and Procedures International. (General protocols for chemoselective imine formation).

  • Martin, R. (2010). Handbook of Chemical Engineering Calculations.

Sources

Technical Notes & Optimization

Troubleshooting

Stability Support Hub: 4-Formylphenyl Cyclopropanecarboxylate (FPCP)

Status: Operational Ticket ID: FPCP-STAB-001 Assigned Specialist: Senior Application Scientist, Stability Division Executive Summary: The Stability Paradox Welcome to the technical support center for 4-Formylphenyl cyclo...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: FPCP-STAB-001 Assigned Specialist: Senior Application Scientist, Stability Division

Executive Summary: The Stability Paradox

Welcome to the technical support center for 4-Formylphenyl cyclopropanecarboxylate (FPCP) .

If you are working with FPCP, you are managing a chemical "tug-of-war." On one side, the cyclopropyl ring provides hyperconjugative stabilization to the carbonyl carbon, making it inherently more robust than open-chain analogs (e.g., isopropyl esters). On the other side, the 4-formylphenyl group is a highly activated leaving group (due to the electron-withdrawing aldehyde), rendering the ester bond extremely susceptible to nucleophilic attack and hydrolysis.

This guide provides the protocols required to win this tug-of-war and maintain the integrity of your molecule in storage and biological assays.

Module 1: Storage & Handling (The Basics)
Q: My stock solution degraded in the freezer (-20°C). What happened?

A: You likely experienced moisture-induced hydrolysis , possibly accelerated by the hygroscopic nature of your solvent.

FPCP is an activated ester . Even trace amounts of water, when frozen in a solvent like DMSO, can facilitate slow hydrolysis over weeks. The 4-formyl group pulls electron density from the ester oxygen, making the carbonyl carbon highly electrophilic.

Troubleshooting Protocol: The "Dry-Ice" Standard

  • Solvent Choice: Use Anhydrous DMSO or Anhydrous DMF (Grade:

    
    99.8%, Water content 
    
    
    
    0.005%). Avoid Ethanol or Methanol (transesterification risk).
  • Container: Store in amber glass vials with PTFE-lined caps. Avoid polystyrene (leaching) or standard polypropylene (moisture permeability).

  • Desiccation: Place the vial inside a secondary container containing active desiccant (e.g., Drierite or molecular sieves).

  • Thawing: Allow the vial to reach room temperature before opening to prevent condensation from entering the stock.

SolventSuitabilityRisk Factor
Anhydrous DMSO High Hygroscopic; must seal tightly.
Acetonitrile Medium Volatile; concentration changes over time.
Ethanol/Methanol Critical Fail Transesterification: The alcohol will replace the phenol, destroying FPCP.
Water/PBS Critical Fail Rapid hydrolysis.
Module 2: Solution Chemistry (The Mechanism)
Q: Which buffer should I use? I see rapid degradation in Tris.

A: Stop using Tris immediately. Tris (tris(hydroxymethyl)aminomethane) contains a primary amine. This amine acts as a nucleophile in two ways:

  • Aminolysis: It attacks the ester bond, cleaving FPCP.

  • Schiff Base Formation: It attacks the aldehyde on the 4-formyl group, altering the molecule's structure.

The "Safe-Buffer" Decision Matrix Use non-nucleophilic buffers. Phosphate, HEPES, and MOPS are superior choices, provided the pH is controlled.

  • Optimal pH: 5.5 – 6.5 (The ester is most stable here).

  • Risky pH: > 7.4 (Hydroxide ion

    
     concentration increases, driving saponification).
    

Visualizing the Threat Landscape The following diagram maps the stability risks associated with FPCP.

FPCP_Stability_Landscape cluster_stabilizers Stabilizing Factors cluster_destabilizers Destabilizing Factors FPCP 4-Formylphenyl Cyclopropanecarboxylate Cyclopropyl Cyclopropyl Ring (Hyperconjugation) FPCP->Cyclopropyl Formyl 4-Formyl Group (EWG Activation) FPCP->Formyl Acidic_pH Acidic pH (5.0-6.5) Nucleophiles Nucleophiles (Tris, Glycine, OH-) Formyl->Nucleophiles Increases Electrophilicity Hydrolysis DEGRADATION (4-Formylphenol + Acid) Nucleophiles->Hydrolysis Chemical Attack Esterases Plasma Esterases Esterases->Hydrolysis Enzymatic Attack

Caption: Figure 1. The structural "Tug-of-War." The cyclopropyl ring stabilizes the molecule, while the 4-formyl group activates it toward hydrolysis by nucleophiles and enzymes.

Module 3: Biological Assays (The Environment)
Q: The compound disappears in plasma within minutes. Is it unstable or metabolized?

A: It is likely being metabolized by carboxylesterases . Phenyl esters are classic substrates for plasma esterases. The 4-formyl group makes the phenol a better leaving group (


 ~7.6) compared to a standard phenol (

~10), significantly increasing

for enzymatic hydrolysis.

Protocol: Stabilizing FPCP in Biological Matrices If you need to measure FPCP (e.g., for PK studies) and prevent degradation during sample processing:

  • Ice Bath: Keep all samples at 4°C immediately upon collection.

  • Acidification: Immediately add 1% Formic Acid or Citric Acid to the plasma sample to lower pH to ~4.0. This inhibits chemical hydrolysis and reduces esterase activity.

  • Inhibitor Cocktail (The "Blocker"):

    • Add PMSF (Phenylmethylsulfonyl fluoride) or BNPP (Bis-p-nitrophenyl phosphate) to the assay buffer before adding the protein/plasma.

    • Note: This will block the esterase activity, allowing you to study the compound's intrinsic stability or non-esterase interactions.

Module 4: Experimental Workflow
Protocol: Preparation of Hydrolysis-Resistant Stock for Assays

Objective: Prepare a 10 mM stock solution that remains stable for >24 hours at Room Temperature (RT).

Materials:

  • FPCP Solid

  • Anhydrous DMSO (Sigma-Aldrich, Sure/Seal™)

  • 10 mM Sodium Citrate Buffer (pH 6.0)

Step-by-Step:

  • Weighing: Weigh FPCP in a low-humidity environment.

  • Solvation: Dissolve in Anhydrous DMSO to create a 100 mM Master Stock .

    • Checkpoint: Verify solution is clear. Yellowing indicates hydrolysis (release of 4-formylphenol).

  • Aliquot & Freeze: Immediately aliquot the Master Stock into single-use vials and store at -80°C.

  • Working Solution: Dilute the Master Stock 1:10 into Acetonitrile (not buffer) to make a 10 mM Working Stock.

  • Assay Initiation: Add the Working Stock to your assay buffer (Citrate pH 6.0 or Phosphate pH 7.4) immediately before the experiment starts. Do not pre-incubate in buffer.

Decision Tree: Buffer Selection

Buffer_Selection Start Select Buffer for FPCP Is_Bio Is Biological Activity Required? Start->Is_Bio Yes Avoid Tris/Glycine (Nucleophiles) Is_Bio->Yes Yes No Use Citrate Buffer (pH 5.0 - 6.0) Is_Bio->No No (Chemical Stability Only) Neutral Use HEPES or MOPS (pH 7.0 - 7.4) Yes->Neutral Neutral pH Needed? Add_Inhibitor Add PMSF/BNPP (Inhibit Esterases) Neutral->Add_Inhibitor Plasma Present?

Caption: Figure 2. Logic flow for selecting the appropriate buffer system to minimize FPCP hydrolysis.

References
  • Bender, D. M., et al. (2008). "Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability."[1][2][3] Organic Letters, 10(3), 509–511.

    • Key Insight: Establishes that cyclopropane esters are generally more stable than isopropyl esters due to hyperconjugation, providing the baseline stability argument for FPCP.
  • Kirby, A. J. (1972).[3] "Hydrolysis and Formation of Esters of Organic Acids." Comprehensive Chemical Kinetics, Vol 10. Elsevier.

    • of the leaving group (4-formylphenol)
  • Jencks, W. P. (1969). Catalysis in Chemistry and Enzymology. McGraw-Hill.
  • Wang, J., et al. (2011). "Trimethyl Lock: A Stable Chromogenic Substrate for Esterases."[4] Bioconjugate Chemistry, 22(10), 1963-1966.

    • Key Insight: Discusses the instability of phenyl esters with electron-withdrawing groups (like p-nitrophenyl acetate, analogous to FPCP) in aqueous buffers.

Sources

Optimization

Technical Support Center: Purification of 4-Formylphenyl Cyclopropanecarboxylate

Welcome to the technical support guide for the purification of 4-Formylphenyl cyclopropanecarboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide expert insights...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 4-Formylphenyl cyclopropanecarboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for challenges encountered during the recrystallization of this compound. Our focus is on explaining the causality behind experimental choices to ensure robust and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of 4-Formylphenyl cyclopropanecarboxylate to consider for recrystallization?

A1: Understanding the molecule's structure is fundamental. 4-Formylphenyl cyclopropanecarboxylate is a moderately polar compound. It possesses a polar aromatic aldehyde group and a slightly less polar ester functional group. This dual character dictates its solubility. It is not polar enough to dissolve well in highly polar solvents like water at room temperature but is too polar for nonpolar alkanes like hexane. The ideal solvent will have a polarity that mirrors the solute.[1][2]

Q2: What are the most likely impurities I will encounter?

A2: The most common impurities are typically the unreacted starting materials from the esterification reaction:

  • 4-Hydroxybenzaldehyde: A polar, phenolic compound with some water solubility.[3]

  • Cyclopropanecarboxylic acid: A polar carboxylic acid.[4]

  • Byproducts: Depending on the synthetic route, side-products from reactions involving the aldehyde or ester groups may be present.

The purification strategy must effectively separate the desired ester from these more polar precursors.

Q3: How do I select an appropriate solvent system for recrystallization?

A3: The ideal solvent is one in which 4-Formylphenyl cyclopropanecarboxylate is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[5][6] The impurities, conversely, should either be insoluble in the hot solvent or remain highly soluble in the cold solvent.[6]

Screening for a Single-Solvent System: Test small amounts of your crude product (~50-100 mg) in various solvents (~1 mL). A good starting point for a moderately polar ester includes:

  • Isopropanol

  • Ethanol

  • Ethyl Acetate

  • Toluene

  • Acetone

Considering a Mixed-Solvent System: If no single solvent is ideal, a mixed-solvent system is an excellent alternative.[6] This typically involves a "soluble" solvent in which the compound is highly soluble, and an "anti-solvent" in which it is poorly soluble. Common pairs for esters include:

  • Ethanol / Water

  • Acetone / Water

  • Ethyl Acetate / Heptane or Hexane

  • Toluene / Heptane or Hexane

The diagram below outlines the decision-making process for solvent selection.

Solvent_Selection Start Start: Crude 4-Formylphenyl cyclopropanecarboxylate TestSolvents Test solubility in ~1 mL of various single solvents (e.g., IPA, EtOAc, Toluene) Start->TestSolvents SolubleCold Is it soluble at room temperature? TestSolvents->SolubleCold ConsiderMixed No single solvent is ideal. Proceed to mixed-solvent method. TestSolvents->ConsiderMixed InsolubleHot Is it insoluble or sparingly soluble when hot? SolubleCold->InsolubleHot No BadSolvent POOR SOLVENT Try another solvent. SolubleCold->BadSolvent Yes GoodSolvent GOOD SOLVENT Proceed with single-solvent recrystallization. InsolubleHot->GoodSolvent No InsolubleHot->BadSolvent Yes InsolubleHot->ConsiderMixed Maybe BadSolvent->TestSolvents Restart DissolveInSoluble Dissolve crude product in minimum amount of hot 'soluble' solvent (e.g., Ethanol, Acetone, EtOAc). ConsiderMixed->DissolveInSoluble AddAntiSolvent Add 'anti-solvent' (e.g., Water, Heptane) dropwise to the hot solution until cloudiness (turbidity) persists. DissolveInSoluble->AddAntiSolvent Reheat Reheat to clarify the solution. (Add a drop of 'soluble' solvent if needed). AddAntiSolvent->Reheat Cool Allow to cool slowly. Reheat->Cool

Caption: Decision tree for selecting a recrystallization solvent.

Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization process.

Problem 1: My product has "oiled out" and formed a liquid layer instead of crystals.
  • What is happening? Oiling out occurs when the solute comes out of the supersaturated solution at a temperature above its melting point. The high concentration of dissolved solute effectively lowers its melting point. This is a common problem when the boiling point of the solvent is higher than the melting point of the solute, or when significant impurities are present.[7][8]

  • How do I fix it?

    • Re-dissolve the Oil: Heat the solution to re-dissolve the oil completely.

    • Add More Solvent: Add a small amount of additional hot solvent (10-20% more volume) to lower the saturation point.[7]

    • Promote Slow Cooling: Allow the flask to cool much more slowly. Insulating the flask (e.g., with paper towels) can prevent rapid temperature drops that favor oil formation over crystal nucleation.[7][9]

    • Lower the Solvent Boiling Point: If the problem persists, the chosen solvent may be inappropriate. Recover the compound by evaporation and re-attempt the recrystallization with a lower-boiling point solvent or a mixed-solvent system.

Problem 2: No crystals are forming, even after the solution has cooled to room temperature.
  • What is happening? This is usually due to one of two reasons: either too much solvent was used, preventing the solution from becoming saturated upon cooling, or the solution is supersaturated and requires a nucleation event to initiate crystallization.[7][10]

  • How do I fix it?

    • Induce Nucleation:

      • Scratch: Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod. The microscopic scratches provide a surface for crystals to begin forming.[9][10]

      • Seed: Add a tiny "seed" crystal from your crude starting material. This provides a perfect template for crystal growth.[9]

    • Reduce Solvent Volume: If nucleation techniques fail, you have likely used too much solvent.[7] Gently heat the solution to boil off a portion of the solvent, then attempt to cool and crystallize again.[10]

    • Drastic Cooling: Once all other options are exhausted, place the flask in an ice-water bath to maximize the decrease in solubility.[9][10]

Problem 3: My final yield is very low.
  • What is happening? A low yield can result from several factors: using an excessive amount of solvent (leaving a significant portion of your product in the mother liquor), premature crystallization during a hot filtration step, or washing the collected crystals with a solvent that is too warm or in too large a volume.[9]

  • How do I prevent this?

    • Use Minimal Solvent: During the dissolution step, add the hot solvent portion-wise, ensuring you only add just enough to fully dissolve the solid.[10][11]

    • Pre-heat Your Funnel: If performing a hot gravity filtration to remove insoluble impurities, pre-heat the funnel and filter paper with hot solvent to prevent the product from crashing out on the filter.[8]

    • Cool Thoroughly: Ensure the solution is fully cooled (an ice bath can help maximize crystal formation) before filtration.

    • Wash with Ice-Cold Solvent: Wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent to rinse away adhering mother liquor without re-dissolving the product.[8]

The workflow below provides a visual guide to troubleshooting these common issues.

Troubleshooting_Workflow Start Hot, clear solution is cooling Problem What is the issue? Start->Problem OilingOut Product is 'Oiling Out' Problem->OilingOut Liquid Layer Forms NoCrystals No Crystals Form Problem->NoCrystals Solution Remains Clear LowYield Yield is Very Low (Post-Filtration) Problem->LowYield Poor Recovery Sol_Oil 1. Reheat to dissolve oil 2. Add more hot solvent 3. Cool very slowly OilingOut->Sol_Oil Sol_NoCry 1. Scratch inner surface of flask 2. Add a seed crystal NoCrystals->Sol_NoCry Sol_LowYield Review Protocol: - Was minimal hot solvent used? - Was washing solvent ice-cold  and minimal in volume? LowYield->Sol_LowYield End Pure Crystals Obtained Sol_Oil->End StillNoCry Still no crystals? Sol_NoCry->StillNoCry Sol_ReduceV Reduce solvent volume by boiling, then cool again. StillNoCry->Sol_ReduceV Yes StillNoCry->End No Sol_ReduceV->End Sol_LowYield->End Future Improvement

Caption: Troubleshooting workflow for common recrystallization issues.

Experimental Protocol: Recrystallization of 4-Formylphenyl Cyclopropanecarboxylate

This protocol provides a general methodology. The choice of solvent(s) should be determined by preliminary screening as described in the FAQ section.

Materials:

  • Crude 4-Formylphenyl cyclopropanecarboxylate

  • Recrystallization solvent (e.g., Isopropanol) or solvent pair (e.g., Ethyl Acetate/Heptane)

  • Erlenmeyer flasks (2)

  • Hotplate

  • Filter funnel, filter paper

  • Buchner funnel, filter flask, vacuum source

  • Glass stirring rod

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar or boiling chips. Add a small portion of the chosen solvent and heat the mixture to a gentle boil with stirring. Continue adding the hot solvent in small portions until the solid is just dissolved. Avoid adding a large excess of solvent.[11]

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. Place a fluted filter paper in a stemless funnel resting on a second pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper quickly to minimize premature crystallization.[8]

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature, undisturbed. Rapid cooling can trap impurities.[10] Once at room temperature, the flask can be moved to an ice-water bath for 15-20 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual soluble impurities.[8]

  • Drying: Allow the crystals to dry on the filter paper under vacuum for several minutes. Transfer the crystals to a watch glass and dry them completely in a vacuum oven until a constant weight is achieved.

Data Summary: Solvent Suitability Profile

The following table provides a qualitative guide to the solubility of 4-Formylphenyl cyclopropanecarboxylate in common laboratory solvents. This should be used as a starting point for your own experimental screening.

SolventPolaritySolubility (Cold)Solubility (Hot)Suitability Notes
Water HighInsolubleInsolubleGood as an anti-solvent in a mixed system.
Ethanol High-MediumSparingly SolubleSolubleGood candidate for single-solvent or mixed-solvent (w/ water).
Isopropanol MediumSparingly SolubleSolubleExcellent candidate for single-solvent recrystallization.
Acetone MediumSolubleVery SolubleMay be too effective a solvent, leading to low recovery. Good as the 'soluble' solvent in a mixed pair.
Ethyl Acetate Medium-LowSparingly SolubleSolubleGood candidate. Can be paired with heptane/hexane.[1]
Toluene LowSparingly SolubleSolubleGood candidate, especially for removing less polar impurities.
Heptane/Hexane Very LowInsolubleInsolubleGood as an anti-solvent in a mixed system.

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • University of York, Department of Chemistry. Problems with Recrystallisations. Available at: [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. (2022-04-07). Available at: [Link]

  • University of California, Los Angeles. Recrystallization - Single Solvent. Available at: [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. A Microscale Approach to Organic Laboratory Techniques. Available at: [Link]

  • Mount Holyoke College. Recrystallization - Part 2. Available at: [Link]

  • Important Chemistry Tips. Solvents choose for recrystallization-Part4. (2022-07-08). YouTube. Available at: [Link]

  • Fieser, L. F. Experiments in Organic Chemistry. Available at: [Link]

  • JoVE. Video: Recrystallization - Concept. (2020-03-26). Available at: [Link]

  • University of York, Department of Chemistry. Solvent Choice. Available at: [Link]

  • PubChem. 4-Formylphenyl 4-methoxybenzoate. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. Cyclopropanecarboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Pharmatutor. 4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety. Available at: [Link]

  • PubChem. 2-(4-Formylphenyl)propionic acid. National Center for Biotechnology Information. Available at: [Link]

  • PrepChem. Synthesis of 4-hydroxybenzaldehyde. Available at: [Link]

  • Wikipedia. 4-Hydroxybenzaldehyde. Available at: [Link]

  • Sciencemadness.org. Synthesis of 4-hydroxybenzaldehyde from phenol?. Available at: [Link]

  • Google Patents. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
  • Google Patents. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
  • Organic Chemistry Portal. Synthesis of cyclopropanes. Available at: [Link]

  • PubChem. Cyclopropanecarboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • Organic Syntheses. cyclopropanecarboxylic acid. Available at: [Link]

  • National Center for Biotechnology Information. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (2018). Available at: [Link]

  • PubMed. Synthesis of Tri(4-formylphenyl) Phosphonate Derivatives as Recyclable Triple-Equivalent Supports of Peptide Synthesis. (2020-05-15). Available at: [Link]

  • Google Patents. SK712003A3 - Process for the preparation of 4-(cyclopropylcarbonyl)-alpha, alpha-dimethylphenylacetic acid.
  • PubChem. Butyl cyclopropanecarboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • PubChem. Methyl cyclopropanecarboxylate. National Center for Biotechnology Information. Available at: [Link]

Sources

Troubleshooting

Troubleshooting low conversion in cyclopropanecarboxylate esterification

Diagnostic Triage Status: Active Case Problem Statement: User reports low conversion (<60%) or stalled equilibrium during the esterification of cyclopropanecarboxylic acid derivatives. Before modifying your protocol, ide...

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Triage

Status: Active Case Problem Statement: User reports low conversion (<60%) or stalled equilibrium during the esterification of cyclopropanecarboxylic acid derivatives.

Before modifying your protocol, identify your specific failure mode using the diagnostic logic below. Cyclopropanecarboxylates present a unique challenge due to the Thorpe-Ingold effect and electronic deactivation from the cyclopropyl ring (see Mechanistic Insight below).

Diagnostic Flowchart

Diagnostic_Flowchart Start START: Low Conversion Check_Acid Is the substrate acid sensitive? (e.g., acetals, protecting groups) Start->Check_Acid Check_Steric Is the Alcohol Sterically Hindered? (Secondary/Tertiary) Check_Acid->Check_Steric No Route_Alkylation RECOMMENDATION: O-Alkylation (Cs2CO3) Check_Acid->Route_Alkylation Yes (Avoid Acid) Route_Fischer RECOMMENDATION: Modified Fischer (Dean-Stark) Check_Steric->Route_Fischer No (Primary Alcohol) Check_Activation Can you use Acid Chlorides? Check_Steric->Check_Activation Yes Route_Yamaguchi RECOMMENDATION: Yamaguchi Esterification Route_AcidCl RECOMMENDATION: Acid Chloride (SOCl2 + DMF) Check_Activation->Route_Yamaguchi No (Mild Conditions needed) Check_Activation->Route_AcidCl Yes

Figure 1: Decision matrix for selecting the optimal esterification route based on substrate sensitivity and steric demands.

Mechanistic Insight: The "Cyclopropyl Wall"

Why is this reaction failing when a standard benzoic acid would succeed?

  • Electronic Deactivation (Walsh Orbitals): The C-C bonds of the cyclopropane ring have significant

    
    -character (Walsh orbitals). These orbitals can overlap with the carbonyl 
    
    
    
    -system (hyperconjugation), donating electron density into the carbonyl carbon [1]. This makes the carbonyl carbon less electrophilic and more resistant to nucleophilic attack by the alcohol.
  • Steric Shielding: The rigid "V-shape" of the cyclopropane ring creates a steric wall that hinders the approach of the nucleophile, specifically impeding the formation of the tetrahedral intermediate.

Protocol 1: The Kinetic Hammer (Acid Chloride Activation)

Best For: Robust substrates, primary/secondary alcohols, scale-up. Mechanism: Conversion of the acid to an acid chloride using Thionyl Chloride (


) activated by DMF (Vilsmeier-Haack intermediate).[1]
The Critical Fix: DMF Catalysis

Many users fail here because they omit Dimethylformamide (DMF). Without DMF, the reaction with


 is sluggish due to the deactivated carbonyl. DMF forms a highly reactive chloroiminium species (Vilsmeier reagent) that rapidly activates the acid [2].

DMF_Catalysis DMF DMF Vilsmeier Vilsmeier Reagent (Active Catalyst) DMF->Vilsmeier + SOCl2 SOCl2 SOCl2 Activated Activated Intermediate Vilsmeier->Activated + Acid Acid Cyclopropane COOH Product Acid Chloride Activated->Product - DMF (Regenerated) Product->Vilsmeier Cycle Continues

Figure 2: The catalytic cycle of DMF in acid chloride formation. The Vilsmeier reagent is the true electrophile.

Step-by-Step Protocol
  • Setup: Flame-dried RBF under Argon/Nitrogen.

  • Reagents: Suspend Cyclopropanecarboxylic acid (1.0 equiv) in anhydrous DCM (or Toluene).

  • Catalyst: Add DMF (2-5 mol%) . Do not omit.

  • Chlorination: Add Oxalyl Chloride (1.2 equiv) or Thionyl Chloride (1.5 equiv) dropwise at 0°C.

    • Self-Validating Step: Observe vigorous gas evolution (

      
       or 
      
      
      
      ). If no bubbles, check moisture content or increase DMF.
  • Reaction: Warm to RT and stir for 2-4 hours.

  • Esterification: Evaporate volatiles (remove excess

    
    ), redissolve in DCM, and add the Alcohol (1.1 equiv) + Pyridine (1.5 equiv).
    

Protocol 2: The Steric Bypass (O-Alkylation)

Best For: Acid-sensitive substrates, highly hindered alcohols, or when "Activation" fails. Logic: Instead of forcing a nucleophile (alcohol) to attack a hindered carbonyl, we turn the acid into a nucleophile (carboxylate) and attack an unhindered alkyl halide [3].

Comparative Data: Alkylation vs. Fischer
ParameterFischer EsterificationCs2CO3 Alkylation
Mechanism Nucleophilic Acyl Substitution

Displacement
Rate Limiting Attack on Carbonyl (Hindered)Attack on Alkyl Halide (Unhindered)
Byproducts Water (Must be removed)

/

(Precipitate)
Substrate Acid + Alcohol Acid + Alkyl Halide
Success Rate Low for hindered ringsHigh for hindered rings
Step-by-Step Protocol
  • Solvent: Dissolve Cyclopropanecarboxylic acid (1.0 equiv) in DMF (Polar aprotic is essential for

    
    ).
    
  • Base: Add Cesium Carbonate (

    
    )  (1.5 equiv).
    
    • Why Cesium? The "Cesium Effect."[2] The large ionic radius of

      
       creates a "naked," highly reactive carboxylate anion compared to 
      
      
      
      or
      
      
      [4].
  • Electrophile: Add the Alkyl Iodide/Bromide (1.2 equiv).

  • Condition: Stir at RT (or 50°C for sluggish cases).

  • Self-Validation: The reaction mixture will become cloudy as cesium halide salts precipitate.

Protocol 3: The Thermodynamic Push (Modified Fischer)

Best For: Simple methyl/ethyl esters, stable substrates. The Trap: Standard reflux reaches equilibrium at ~60% conversion because water cannot escape the reaction matrix effectively.

The Solution: Chemical Dehydration

Do not rely on simple reflux. You must actively remove water.[3]

  • Method A (Dean-Stark): Only works if the solvent (e.g., Toluene) forms an azeotrope with water.

  • Method B (Soxhlet/Sieves - Recommended):

    • Set up a reflux condenser.[4]

    • Place a Soxhlet extractor between the flask and condenser.

    • Fill the Soxhlet thimble with activated 3Å Molecular Sieves .

    • Reflux solvent (MeOH/EtOH/Toluene) flows through the sieves, is dried, and returns to the flask.

    • Result: This physically breaks the equilibrium, driving conversion >95%.

FAQ: Troubleshooting Specific Failures

Q: I used EDC/NHS coupling and got a stable intermediate but no ester. A: You likely formed the N-acylurea byproduct. The rearrangement of the O-acylisourea to the unreactive N-acylurea is faster than the attack of your hindered alcohol. Switch to the Acid Chloride (Protocol 1) or Yamaguchi method.

Q: Can I use Yamaguchi Esterification for cyclopropanes? A: Yes. The Yamaguchi reagent (2,4,6-trichlorobenzoyl chloride) forms a mixed anhydride.[5][6][7] The bulky trichlorophenyl group forces the nucleophile to attack the cyclopropane carbonyl (regioselectivity). However, you must use DMAP (stoichiometric or catalytic) to form the reactive acyl-pyridinium intermediate [5].

Q: My cyclopropane ring opened during the reaction. A: This is rare but happens with electron-donating substituents on the ring (e.g., 2-phenylcyclopropane) under strong acid catalysis (


). Switch to Protocol 2 (Cesium Carbonate)  which is basic/neutral and will preserve ring integrity.

References

  • Wiberg, K. B. (1996). Structures, energies, and spectra of cyclopropanes. In The Chemistry of the Cyclopropyl Group. Wiley.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 11: Nucleophilic Substitution at the Carbonyl Group).

  • Kuo, C. H., & Lin, Y. A. (2024). Cesium Carbonate Promoted Direct Amidation and Esterification.[2][8][9] The Journal of Organic Chemistry. [9]

  • Flessner, T., & Doye, S. (1999). Cesium carbonate: A powerful base for organic synthesis. Journal of Praktische Chemie.

  • Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979). A Rapid Esterification by Means of 2,4,6-Trichlorobenzoyl Chloride. Bulletin of the Chemical Society of Japan. [7]

Sources

Optimization

Technical Support Center: Storage &amp; Handling of 4-Formylphenyl Cyclopropanecarboxylate

Executive Summary & Core Directive You are likely utilizing 4-Formylphenyl cyclopropanecarboxylate as a specialized intermediate in the synthesis of cyclopropane-containing pharmacophores. The integrity of this compound...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

You are likely utilizing 4-Formylphenyl cyclopropanecarboxylate as a specialized intermediate in the synthesis of cyclopropane-containing pharmacophores. The integrity of this compound is threatened by two primary vectors: oxidative degradation of the aldehyde moiety and hydrolytic cleavage of the ester linkage.

As a Senior Application Scientist, I have observed that 80% of "reaction failures" involving this intermediate are actually storage failures . The protocol below is not merely a suggestion; it is a kinetic barrier against thermodynamic inevitability.

Critical Storage Parameters (The "Why" & "How")

To prevent degradation, you must control four variables: Temperature, Atmosphere, Moisture, and Light.

ParameterRecommended ConditionScientific Rationale (Causality)
Temperature -20°C (± 5°C) Kinetic Control: According to the Arrhenius equation, reducing storage temperature from RT (25°C) to -20°C slows degradation reaction rates by approximately 20-30 fold [1].
Atmosphere Argon or Nitrogen Oxidative Prevention: The aldehyde group (-CHO) is highly susceptible to autoxidation, forming the corresponding carboxylic acid (4-carboxyphenyl cyclopropanecarboxylate) upon exposure to atmospheric oxygen [2].
Moisture <10% RH (Desiccator) Hydrolysis Prevention: The ester bond is vulnerable to nucleophilic attack by water, leading to cleavage into cyclopropanecarboxylic acid and 4-hydroxybenzaldehyde [3].
Light Amber/Opaque Vial Photochemical Stability: Aryl aldehydes can undergo radical-mediated abstraction or polymerization under UV/Vis light exposure.

Degradation Mechanics & Visualization

Understanding how the molecule breaks down allows you to diagnose the specific type of failure you are witnessing.

Diagram 1: Degradation Pathways

This diagram illustrates the two primary failure modes: Hydrolysis (moisture-driven) and Oxidation (air-driven).

DegradationPathways Parent 4-Formylphenyl cyclopropanecarboxylate Hydrolysis Hydrolysis (+ H2O / Acid or Base) Parent->Hydrolysis Moisture Ingress Oxidation Autoxidation (+ O2 / Light) Parent->Oxidation Air Exposure Prod_H1 Cyclopropanecarboxylic Acid (Acrid Smell) Hydrolysis->Prod_H1 Prod_H2 4-Hydroxybenzaldehyde (Phenolic) Hydrolysis->Prod_H2 Prod_O1 4-Carboxyphenyl cyclopropanecarboxylate (Solid Precipitate) Oxidation->Prod_O1

Caption: Figure 1. Divergent degradation pathways. Moisture leads to ester cleavage (Hydrolysis), while air exposure leads to aldehyde conversion (Oxidation).

Troubleshooting Guide (FAQ)

Q1: My sample has turned from a white solid to a pale yellow sticky solid. Is it usable?

  • Diagnosis: This indicates partial hydrolysis and subsequent oxidation of the liberated phenol (4-hydroxybenzaldehyde). The "stickiness" often results from the depression of the melting point due to impurities (eutectic mixture formation).

  • Action: Do not use directly. The free phenol can act as a nucleophile in your downstream reaction, causing side products.

  • Remediation: Perform a recrystallization (see Protocol A). If the yellow color persists, purify via column chromatography.

Q2: Upon opening the vial, I detect a sharp, rancid/acrid odor.

  • Diagnosis: This is the olfactory signature of Cyclopropanecarboxylic acid .

  • Cause: Significant ester hydrolysis has occurred, likely due to storage in a non-desiccated environment.

  • Action: Check pH of an aqueous suspension. If acidic, the material is compromised. Discard if degradation >10%.

Q3: Can I store this in solution (e.g., dissolved in DMSO or DCM)?

  • Answer: No.

  • Reasoning:

    • DCM: Often contains trace HCl (stabilizer breakdown), which catalyzes ester hydrolysis.

    • DMSO: Hygroscopic; absorbs water from air, accelerating hydrolysis.

    • General: Reaction kinetics are faster in the liquid phase than in the solid state. Always store as a dry solid.

Technical Protocols

Protocol A: Recrystallization (Purification)

Use this if purity drops below 95% but remains above 80%.

  • Solvent Selection: Use a mixture of Hexane/Ethyl Acetate (approx. 9:1) . The compound is moderately polar.

  • Dissolution: Dissolve the crude solid in the minimum amount of hot Ethyl Acetate.

  • Precipitation: Slowly add hot Hexane until slight turbidity is observed.

  • Cooling: Allow to cool to Room Temperature (RT), then move to -20°C overnight.

  • Filtration: Filter the white crystals and wash with cold Hexane.

  • Drying: Dry under high vacuum (< 1 mbar) for 4 hours to remove solvent traces.

Protocol B: Inert Handling Workflow

Follow this decision tree to ensure sample integrity upon receipt.

Diagram 2: Storage Workflow Decision Tree

StorageWorkflow Start Receive Shipment QC QC Check (H-NMR / HPLC) Start->QC Decision Purity > 98%? QC->Decision Purify Recrystallize (Protocol A) Decision->Purify No Aliquot Aliquot into Single-Use Vials Decision->Aliquot Yes Purify->QC Gas Backfill with Argon/Nitrogen Aliquot->Gas Seal Seal with Parafilm & Desiccant Gas->Seal Store Store at -20°C Seal->Store

Caption: Figure 2. Standard Operating Procedure (SOP) for receipt and storage to minimize freeze-thaw cycles and exposure.

References

  • Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience.
  • Fisher Scientific. (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations. Retrieved February 15, 2026, from [Link]

  • Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh, Department of Chemistry. Retrieved February 15, 2026, from [Link]

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 4-Formylphenyl cyclopropanecarboxylate

An In-Depth Guide to the 1H NMR Spectral Analysis of 4-Formylphenyl cyclopropanecarboxylate: A Comparative Approach Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry for...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the 1H NMR Spectral Analysis of 4-Formylphenyl cyclopropanecarboxylate: A Comparative Approach

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry for the structural elucidation of organic molecules. This guide provides an in-depth analysis of the proton (¹H) NMR spectrum of 4-Formylphenyl cyclopropanecarboxylate. By dissecting its predicted spectral features—chemical shift, integration, and multiplicity—we offer a masterclass in spectral interpretation. Furthermore, we present a comparative analysis against related structural motifs, including benzaldehyde and cyclopropane derivatives, to highlight the subtle electronic effects that govern proton chemical environments. This document is intended for researchers, chemists, and drug development professionals who rely on robust spectroscopic data for molecular characterization.

Introduction: The Power of ¹H NMR in Structural Elucidation

¹H NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, like protons, behave like tiny magnets. When placed in a strong external magnetic field (B₀), these nuclei can align with or against the field, creating distinct energy levels. The absorption of radiofrequency radiation induces a "spin flip" between these states, and the precise frequency required is exquisitely sensitive to the local electronic environment of the proton.[1][2] This sensitivity allows us to map the carbon-hydrogen framework of a molecule, providing invaluable information on its connectivity and stereochemistry.

The key parameters derived from a ¹H NMR spectrum are:

  • Chemical Shift (δ): Indicates the electronic environment of a proton. Electron-withdrawing groups "deshield" protons, shifting their signals downfield (higher ppm), while electron-donating groups "shield" them, causing an upfield shift (lower ppm).[3][4]

  • Integration: The area under a signal is proportional to the number of protons it represents.[2]

  • Multiplicity (Splitting): Arises from spin-spin coupling between non-equivalent neighboring protons, following the n+1 rule, where 'n' is the number of adjacent protons.[3]

This guide focuses on 4-Formylphenyl cyclopropanecarboxylate, a molecule possessing three distinct and informative regions in its ¹H NMR spectrum: the highly deshielded aldehyde proton, the complex aromatic system, and the uniquely shielded cyclopropyl protons.

Predicted ¹H NMR Spectrum: 4-Formylphenyl cyclopropanecarboxylate

To understand the spectrum, we must first analyze the molecule's structure and identify its chemically non-equivalent protons.

G cluster_mol 4-Formylphenyl cyclopropanecarboxylate C1 C C2 C C1->C2 C4 C C1->C4 Ha Ha C1->Ha C3 C C2->C3 Hb Hb C2->Hb C3->C1 C3->Hb O1 O C4->O1 O2 O C4->O2 C5 C O2->C5 C6 C C5->C6 C7 C C6->C7 Hc Hc C6->Hc C8 C C7->C8 Hd Hd C7->Hd C9 C C8->C9 C11 C C8->C11 C10 C C9->C10 C9->Hd C10->C5 C10->Hc O3 O C11->O3 He He C11->He G cluster_workflow ¹H NMR Analysis Workflow prep Sample Preparation ~5-10 mg in 0.5 mL CDCl₃ transfer Transfer to NMR Tube Filter if necessary prep->transfer Dissolve instrument Instrument Setup (e.g., 400 MHz Spectrometer) transfer->instrument Insert Sample acquisition Data Acquisition Shimming, Tuning, Locking instrument->acquisition Run Experiment processing Data Processing FT, Phasing, Baseline Correction acquisition->processing Generate FID analysis Spectral Analysis Integration, Peak Picking processing->analysis Generate Spectrum

Caption: Standard workflow for ¹H NMR sample preparation and data acquisition.

Step-by-Step Methodology:

  • Sample Preparation: Weigh approximately 5-10 mg of 4-Formylphenyl cyclopropanecarboxylate and dissolve it in ~0.5 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent that does not produce a significant proton signal, except for a residual peak at ~7.26 ppm.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS provides a reference signal at 0.00 ppm. [5]3. Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube into the spectrometer (e.g., a 400 MHz Bruker Avance).

  • Data Acquisition:

    • Locking: The instrument "locks" onto the deuterium signal of the solvent to correct for any magnetic field drift.

    • Tuning and Matching: The probe is tuned to the correct frequency for protons.

    • Shimming: The magnetic field is homogenized across the sample to achieve high resolution and sharp peaks.

    • Acquisition: A standard pulse sequence is run to acquire the Free Induction Decay (FID) signal.

  • Data Processing:

    • Fourier Transform (FT): The time-domain FID signal is converted into the frequency-domain spectrum.

    • Phasing and Baseline Correction: The spectrum is mathematically adjusted to ensure all peaks are in the correct phase and the baseline is flat.

    • Calibration: The spectrum is referenced by setting the TMS peak to 0.00 ppm.

Comparative Spectral Analysis

To fully appreciate the spectral features of 4-Formylphenyl cyclopropanecarboxylate, it is instructive to compare them with simpler, related molecules.

Compound / Proton Type4-Formylphenyl cyclopropanecarboxylate (Predicted)Benzaldehyde (Literature) [6]Cyclopropane (Literature) [5][7]
Aldehyde (CHO) 9.9 - 10.1 ppm~10.0 ppmN/A
Aromatic (Ar-H) 7.2 - 8.1 ppm7.5 - 7.9 ppmN/A
Cyclopropyl (C₃H₅) 1.0 - 1.8 ppmN/A~0.22 ppm

Table 1: Comparison of ¹H NMR Chemical Shifts (ppm) for Key Functional Groups.

Discussion of Comparative Data
  • Aldehyde Proton: The chemical shift of the aldehyde proton in our target molecule is predicted to be nearly identical to that in benzaldehyde. [6]This indicates that the ester group on the other side of the phenyl ring has a negligible long-range effect on this highly deshielded proton. Its presence is a strong diagnostic marker.

  • Aromatic Protons: In benzaldehyde, the aromatic protons resonate between 7.5-7.9 ppm. [6]In our target molecule, the presence of a second electron-withdrawing group (the ester) further deshields the ring, expanding the range of the aromatic signals (7.2 - 8.1 ppm). The protons ortho to the aldehyde (Hd) are expected to be the most downfield, consistent with the powerful deshielding effect of a carbonyl group on adjacent ring positions. [8]

  • Cyclopropyl Protons: The most dramatic comparison is seen with the cyclopropyl protons. In unsubstituted cyclopropane, the protons are highly shielded, resonating at a remarkable 0.22 ppm. [5][9]In 4-Formylphenyl cyclopropanecarboxylate, the direct attachment of the cyclopropane ring to the ester carbonyl group causes a significant downfield shift of all cyclopropyl protons into the 1.0 - 1.8 ppm range. This demonstrates the powerful deshielding influence of the carbonyl group on adjacent aliphatic systems.

Conclusion

The ¹H NMR spectrum of 4-Formylphenyl cyclopropanecarboxylate is a rich source of structural information. A detailed analysis, grounded in fundamental principles and supported by comparative data, allows for the unambiguous assignment of every proton in the molecule. The key diagnostic signals are the singlet for the aldehyde proton above 9.9 ppm, the two distinct doublets in the aromatic region characteristic of a para-substituted ring with two withdrawing groups, and the complex but informative multiplets for the cyclopropyl protons shifted downfield from their usual shielded position. This guide provides a robust framework for researchers to interpret the spectra of this and other similarly complex molecules with confidence.

References

  • How to Analyze Chemical Shift in the Aromatic Region (1H NMR). (2021). YouTube. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Available at: [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Available at: [Link]

  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504–1507. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

  • Abraham, R. J. (n.d.). 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Modgraph. Available at: [Link]

  • Ito, C., et al. (2006). Concentration‐Dependent Variation of 1H‐NMR Chemical Shifts of Aromatic Protons in Sampangine Derivatives. Magnetic Resonance in Chemistry. Available at: [Link]

  • ResearchGate. (2017). Any one know about the aldhyde peak in proton NMR?. Available at: [Link]

  • University of Regensburg. (n.d.). H NMR Spectroscopy. Available at: [Link]

  • Baranac-Stojanović, M., & Stojanović, M. (2013). Supporting Information for 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. The Journal of Organic Chemistry. Available at: [Link]

  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Available at: [Link]

  • Defense Technical Information Center. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY. CYCLOPROPANE DERIVATIVES. Available at: [Link]

  • University of Calgary. (n.d.). Spectroscopy Tutorial: Esters. Available at: [Link]

  • TheElkchemist. (2023). NMR Spectroscopy | Interpreting Spectra | Ester. YouTube. Available at: [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Available at: [Link]

  • Gable, K. (2022). 1H NMR Chemical Shifts. Oregon State University. Available at: [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Available at: [Link]

  • OpenOChem Learn. (n.d.). Interpreting. Available at: [Link]

Sources

Comparative

Comparative Analysis of Ionization Modalities and Fragmentation Dynamics: 4-Formylphenyl Cyclopropanecarboxylate

Executive Summary 4-Formylphenyl cyclopropanecarboxylate ( , MW 190.19 Da) represents a unique structural challenge in mass spectrometry due to the competing fragmentation pathways of its strained cyclopropane ring, the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Formylphenyl cyclopropanecarboxylate (


, MW 190.19 Da) represents a unique structural challenge in mass spectrometry due to the competing fragmentation pathways of its strained cyclopropane ring, the labile ester linkage, and the reactive formyl group.

This guide compares the two dominant analytical modalities—Electron Ionization (EI) and Electrospray Ionization (ESI) —to provide researchers with a roadmap for structural elucidation and impurity profiling. Unlike standard aliphatic esters, the cyclopropyl moiety introduces ring-strain-driven fragmentation kinetics that must be distinguished from standard alkyl chain losses.

Core Comparison Matrix
FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Primary Utility Structural Fingerprinting & Library MatchingQuantification & Biological Matrix Analysis
Ionization Energy Hard (70 eV)Soft (Thermal/Voltage)
Dominant Species Fragment Ions (

69, 121, 162)
Adduct Ions (

,

)
Detection Limit Low picogram (scan dependent)Femtogram (MRM mode)

Structural Analysis & Theoretical Fragmentation

To accurately interpret the mass spectrum, one must understand the bond dissociation energies (BDE) governing the molecule's decay.

The Cyclopropyl "Strain" Factor

Unlike an isopropyl ester (which fragments via standard McLafferty rearrangements), the cyclopropane ring possesses


 27.5 kcal/mol of ring strain. This facilitates 

-cleavage
adjacent to the carbonyl carbon, often retaining the charge on the cyclopropyl acylium ion (

,

69) due to the stability of the cyclopropyl cation resonance forms.
The Aromatic "Sink"

The 4-formylphenyl moiety acts as a charge sink. In EI, the formation of the 4-formylphenol radical cation (


 122) via hydrogen abstraction is a competitive pathway against the formation of the acylium ion.
Mechanistic Pathway Diagram

The following diagram illustrates the competing fragmentation pathways derived from first principles of organic mass spectrometry (Stevenson’s Rule and charge localization).

FragmentationPathways M_Ion Molecular Ion (M+) m/z 190 Alpha_Cleavage Ester Bond Cleavage (Alpha) M_Ion->Alpha_Cleavage High Energy Phenol_Cat 4-Formylphenol Cation (H-Rearrangement) m/z 122 M_Ion->Phenol_Cat H-Transfer (Rearrangement) Decarbonylation Loss of CO (Formyl) [M-28]+ M_Ion->Decarbonylation Formyl Cleavage Acylium Cyclopropyl Acylium Ion m/z 69 (Base Peak Candidate) Alpha_Cleavage->Acylium Charge Retention on Acyl Phenoxy 4-Formylphenoxy Radical m/z 121 Alpha_Cleavage->Phenoxy Neutral Loss Fragment_162 Phenyl Ester Ion m/z 162 Decarbonylation->Fragment_162

Figure 1: Predicted fragmentation tree highlighting the competition between acylium ion formation and aromatic stabilization.

Detailed Comparative Guide: EI vs. ESI

Scenario A: Electron Ionization (EI) - 70 eV

Best for: Identification of synthesis impurities and confirming the cyclopropyl vs. isopropyl structure.

In a standard 70 eV EI source, the molecular ion (


) at 

190 is often visible but low intensity due to the labile ester bond.
  • Diagnostic Peak 1 (

    
     69):  The cyclopropanecarbonyl cation. This is the "fingerprint" of the acid moiety. If this were an isopropyl ester, you would see 
    
    
    
    43 (
    
    
    ) or
    
    
    71 (
    
    
    ). The shift to 69 is diagnostic for the cyclopropyl ring (C3H5 + CO).
  • Diagnostic Peak 2 (

    
     121/122):  The 4-formylphenoxy moiety. 
    
    
    
    121 represents the direct cleavage (
    
    
    ), while
    
    
    122 represents the phenol cation formed via hydrogen abstraction from the cyclopropyl ring or background water.
  • Diagnostic Peak 3 (

    
     162):  Loss of CO (28 Da) from the aldehyde group on the aromatic ring. This confirms the integrity of the formyl group in the parent structure.
    
Scenario B: Electrospray Ionization (ESI) - Positive Mode

Best for: Pharmacokinetic (PK) studies and high-sensitivity quantification.

ESI is a "soft" technique. You will rarely see the fragments listed above in the primary scan (MS1).

  • Primary Ion:

    
     at 
    
    
    
    191.1.
  • Adducts: Sodium adducts

    
     at 
    
    
    
    213.1 are highly likely if glass or biological buffers are used.
  • MS/MS (CID) Behavior: When subjected to Collision-Induced Dissociation (CID), the

    
     ion typically ejects the neutral carboxylic acid (
    
    
    
    , 86 Da) to leave the protonated phenol, or ejects the phenol to leave the acylium ion.
    • Transition:

      
       (Protonated 4-formylphenol).
      
    • Transition:

      
       (Cyclopropyl acylium).
      
Data Summary Table
m/z (Da)IdentityModeOrigin/Mechanism
190

EIMolecular Ion (Weak)
191

ESIProtonated Molecule (Base Peak)
213

ESISodium Adduct
162

EILoss of CO from aldehyde
122

EI4-Formylphenol radical cation (H-transfer)
69

EI/ESICyclopropyl acylium (Diagnostic)

Experimental Protocols

Sample Preparation (Critical Step)
  • Solvent Choice: Dissolve in Acetonitrile (ACN) or Dichloromethane (DCM).

    • Warning: Avoid Methanol for long-term storage. The formyl group is reactive, and the ester can undergo transesterification in protic solvents under acidic/basic conditions.

  • Concentration:

    • For EI (GC-MS): 100 µg/mL (ppm).

    • For ESI (LC-MS): 1 µg/mL (ppb) with 0.1% Formic Acid to promote protonation.

Method Development Workflow

The following workflow ensures self-validating data generation, checking for thermal degradation (common with esters in GC) before finalizing the method.

MethodWorkflow Start Start: Pure Standard Solubility Dissolve in ACN (Avoid MeOH) Start->Solubility DirectInfusion ESI Direct Infusion (Q1 Scan) Solubility->DirectInfusion GC_Check GC-MS Injection (Cold Splitless) Solubility->GC_Check CheckAdducts Check 191 vs 213 (Proton vs Sodium) DirectInfusion->CheckAdducts Validation Compare Spectra: Is 190 visible in GC? If No -> Thermal Degradation CheckAdducts->Validation GC_Check->Validation

Figure 2: Step-by-step method development workflow to validate compound integrity across ionization modes.

References & Authoritative Grounding

  • NIST Mass Spectrometry Data Center. Fragmentation of Cyclopropanecarboxylic acid esters. NIST Chemistry WebBook, SRD 69.[1][2] Available at: [Link] (Accessed for analog comparison: Cyclopropanecarboxylic acid, 4-methoxyphenyl ester).

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Source for general rules on ester

    
    -cleavage and ring strain effects).
    
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (Source for aromatic aldehyde fragmentation mechanisms).

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer. (Source for ESI adduct formation and CID mechanisms).

Sources

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